Product packaging for 4-Sulfanilamidobenzoic acid(Cat. No.:CAS No. 6336-70-5)

4-Sulfanilamidobenzoic acid

Cat. No.: B15093853
CAS No.: 6336-70-5
M. Wt: 292.31 g/mol
InChI Key: WNLOVPITXSWKEZ-UHFFFAOYSA-N
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Description

4-sulfanilamidobenzoic acid is a sulfonamide that is sulfanilamide substituted at the sulfonamide nitrogen by a 4-carboxyphenyl group. It has a role as an allergen. It is a sulfonamide and a member of benzoic acids. It is functionally related to a sulfanilamide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O4S B15093853 4-Sulfanilamidobenzoic acid CAS No. 6336-70-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6336-70-5

Molecular Formula

C13H12N2O4S

Molecular Weight

292.31 g/mol

IUPAC Name

4-[(4-aminophenyl)sulfonylamino]benzoic acid

InChI

InChI=1S/C13H12N2O4S/c14-10-3-7-12(8-4-10)20(18,19)15-11-5-1-9(2-6-11)13(16)17/h1-8,15H,14H2,(H,16,17)

InChI Key

WNLOVPITXSWKEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Foundational & Exploratory

A-Technical-Guide-to-the-Mechanism-of-Action-of-4-Sulfanilamidobenzoic-Acid-in-Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core-Mechanism-of-Action:-Competitive-Inhibition-of-Dihydropteroate-Synthase

4-Sulfanilamidobenzoic acid, as a member of the sulfonamide class of antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial for the de novo synthesis of folic acid (vitamin B9) in bacteria.[3][4]

Bacteria synthesize folic acid from precursor molecules, including para-aminobenzoic acid (PABA).[5][6] DHPS catalyzes the condensation of dihydropterin pyrophosphate with PABA to form 7,8-dihydropteroate.[7] This is a vital step in the metabolic pathway leading to the production of tetrahydrofolate (THF), the biologically active form of folic acid. THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins.[3][8]

Due to its structural similarity to PABA, this compound competes with PABA for the active site of the DHPS enzyme.[3][7] When this compound binds to DHPS, it forms a non-functional analogue, thereby blocking the normal synthesis of dihydropteroate.[7] This inhibition of the folic acid synthesis pathway leads to a depletion of THF, which in turn halts bacterial growth and replication.[2][3]

This mechanism of action provides selective toxicity towards bacteria because humans and other mammals cannot synthesize their own folic acid and must obtain it from their diet.[3][5] Therefore, they lack the DHPS enzyme, making them unaffected by sulfonamides.

Folic_Acid_Synthesis_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Inhibition by this compound Pteridine Dihydropterin Pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS Inactive_Complex Inactive Complex Pteridine->Inactive_Complex PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHP Dihydropteroic Acid DHPS->DHP Catalysis DHPS->Inactive_Complex THF Tetrahydrofolic Acid (Active Folate) DHP->THF Further Enzymatic Steps BuildingBlocks DNA, RNA, Amino Acids THF->BuildingBlocks Essential for Synthesis Sulfonamide This compound Sulfonamide->DHPS Competitive Binding

Fig. 1: Mechanism of this compound Action

Quantitative-Efficacy-Data

CompoundTargetOrganismInhibition Metric (I50)Reference
4,4′-Diaminodiphenylsulfone (DDS)Dihydropteroate SynthetaseEscherichia coli2 x 10⁻⁵ M[9]
4-amino-4′-formamidodiphenylsulfoneDihydropteroate SynthetaseEscherichia coli5.8 x 10⁻⁵ M[9]
4-amino-4′-acetamidodiphenylsulfoneDihydropteroate SynthetaseEscherichia coli5.2 x 10⁻⁵ M[9]

Key-Experimental-Protocols

Dihydropteroate-Synthase-(DHPS)-Inhibition-Assay

This protocol describes a coupled spectrophotometric assay to determine the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR) using NADPH as a cofactor. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm, which is proportional to the DHPS activity.

Materials:

  • DHPS enzyme

  • DHFR enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • NADPH

  • HEPES buffer (50 mM, pH 7.6)

  • MgCl₂ (10 mM)

  • Yeast inorganic pyrophosphatase

  • Test compound (e.g., this compound) dissolved in DMSO

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, yeast inorganic pyrophosphatase, PABA, and DHPPP.

  • Add the test compound at various concentrations to the wells of the microplate.

  • Add the DHPS and DHFR enzymes to the reaction mixture.

  • Initiate the reaction by adding NADPH.

  • Immediately measure the absorbance at 340 nm and continue to monitor the decrease in absorbance over time.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

DHPS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reaction Mixture (Buffer, MgCl₂, Pyrophosphatase, PABA, DHPPP) C Add Reaction Mixture to Microplate Wells A->C B Prepare Serial Dilutions of Test Compound D Add Test Compound to Wells B->D C->D E Add DHPS and DHFR Enzymes D->E F Initiate Reaction with NADPH E->F G Monitor Absorbance at 340 nm Over Time F->G H Calculate Initial Reaction Rates G->H I Determine IC₅₀ Value H->I

Fig. 2: Workflow for DHPS Inhibition Assay
Minimum-Inhibitory-Concentration-(MIC)-Assay

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the presence or absence of visible growth is determined.

Materials:

  • Bacterial strain (e.g., Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound (e.g., this compound)

  • 96-well microplate

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial dilutions of the test compound in MHB in the wells of a 96-well microplate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the microplate at 37°C for 18-24 hours.

  • Determine the MIC by visually inspecting for the lowest concentration of the test compound that shows no turbidity (no bacterial growth). Alternatively, measure the optical density at 600 nm.

MIC_Assay_Logic Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of this compound Start->Prep_Dilutions Inoculate Inoculate Microplate Wells Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Bacterial Growth (Turbidity) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC End End Determine_MIC->End

Fig. 3: Logical Flow of an MIC Assay

References

The Biochemical Role of 4-Sulfanilamidobenzoic Acid as a PABA Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The folate biosynthesis pathway is a well-established target for antimicrobial agents because it is essential for the synthesis of nucleic acids and certain amino acids in many microorganisms, while humans obtain folates from their diet.[1][2] Dihydropteroate synthase (DHPS) is a key enzyme in this pathway, catalyzing the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[3][4] Sulfonamides, a class of synthetic antimicrobial agents, function as competitive inhibitors of DHPS due to their structural similarity to its natural substrate, PABA.[4] 4-Sulfanilamidobenzoic acid, a member of the sulfonamide class, is a subject of interest for its potential as a PABA antagonist. This guide explores its biochemical function and the methodologies used to characterize its activity.

Mechanism of Action: Competitive Inhibition of Dihydropteroate Synthase

The primary mechanism by which this compound exerts its antimicrobial effect is through the competitive inhibition of dihydropteroate synthase (DHPS).[1][4] This inhibition is a direct consequence of its structural analogy to PABA.

Key Aspects of the Mechanism:

  • Structural Mimicry: this compound possesses a chemical structure that closely resembles PABA, allowing it to bind to the PABA-binding site on the DHPS enzyme.

  • Ordered Binding: The binding of substrates to DHPS follows an ordered mechanism. First, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) binds to the enzyme, forming a binary enzyme-DHPPP complex. This initial binding event is a prerequisite for the subsequent binding of either PABA or a competitive inhibitor like this compound.[5]

  • Competitive Inhibition: In the presence of this compound, there is a competition with PABA for binding to the enzyme-DHPPP complex. When this compound binds to the active site, it prevents the binding of PABA, thereby blocking the synthesis of 7,8-dihydropteroate.[5]

  • Bacteriostatic Effect: The inhibition of DHPS leads to a depletion of the folate pool within the bacterial cell. This, in turn, disrupts the synthesis of DNA, RNA, and essential amino acids, ultimately halting bacterial growth and replication, resulting in a bacteriostatic effect.[1]

Signaling Pathway Diagram

Caption: Inhibition of the bacterial folate biosynthesis pathway by this compound.

Quantitative Data on DHPS Inhibition by Sulfonamides

While specific IC50 or Ki values for this compound are not prominently available in the reviewed scientific literature, data for other structurally similar sulfonamides provide a valuable reference for its potential inhibitory activity. The following table summarizes the inhibitory constants for selected sulfonamides against Escherichia coli DHPS.

CompoundIC50 (M)Ki (M)Inhibition TypeReference
Sulfadiazine-2.5 x 10⁻⁶Competitive[5]
4,4′-Diaminodiphenylsulfone (Dapsone)2.0 x 10⁻⁵5.9 x 10⁻⁶Competitive[5]
4-Amino-4′-acetamidodiphenylsulfone5.2 x 10⁻⁵--[5]
4-Amino-4′-formamidodiphenylsulfone5.8 x 10⁻⁵--[5]

Note: The absence of data for this compound in this table reflects its unavailability in the cited literature.

Experimental Protocols for Assessing PABA Antagonism

The evaluation of this compound as a PABA antagonist typically involves in vitro enzyme inhibition assays using purified dihydropteroate synthase (DHPS).

General Principle

The assay measures the activity of DHPS in the presence and absence of the inhibitor. The rate of the enzymatic reaction, which is the formation of dihydropteroate, is monitored. A decrease in the reaction rate in the presence of this compound indicates inhibition. By varying the concentrations of the substrate (PABA) and the inhibitor, the type of inhibition (e.g., competitive) and the inhibition constants (Ki) can be determined.

Detailed Methodology: A Representative DHPS Inhibition Assay

This protocol is adapted from methodologies used for studying sulfonamide inhibition of DHPS.

Materials:

  • Purified dihydropteroate synthase (DHPS) from a microbial source (e.g., E. coli, S. pneumoniae).

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) solution.

  • Para-aminobenzoic acid (PABA) stock solution.

  • This compound stock solution (dissolved in a suitable solvent like DMSO, with a final concentration in the assay kept low, typically <1%).

  • Reaction buffer (e.g., Tris-HCl buffer with MgCl2 and a reducing agent like DTT).

  • Microplate reader or spectrophotometer.

  • 96-well microplates.

Procedure:

  • Preparation of Reagents: Prepare serial dilutions of PABA and this compound in the reaction buffer.

  • Reaction Mixture Setup: In a 96-well microplate, set up the reaction mixtures. A typical reaction mixture would include:

    • Reaction buffer

    • A fixed, non-saturating concentration of DHPPP.

    • Varying concentrations of PABA.

    • Varying concentrations of this compound (including a zero-inhibitor control).

  • Enzyme Addition: Initiate the reaction by adding a specific amount of purified DHPS enzyme to each well.

  • Incubation: Incubate the microplate at a constant temperature (e.g., 37°C) for a defined period.

  • Reaction Termination and Detection: The method of detection can vary. A common method is a coupled enzyme assay where the product, dihydropteroate, is converted to dihydrofolate by dihydrofolate synthase (DHFS), and then to tetrahydrofolate by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH is monitored by the decrease in absorbance at 340 nm.

  • Data Analysis:

    • Calculate the initial reaction velocities for each concentration of substrate and inhibitor.

    • Plot the data using methods such as Lineweaver-Burk or Michaelis-Menten plots to determine the mode of inhibition.

    • For competitive inhibition, the data can be fitted to the Michaelis-Menten equation for competitive inhibition to calculate the Ki value.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagent Solutions: - DHPS Enzyme - DHPPP Substrate - PABA Substrate - this compound (Inhibitor) B Perform Serial Dilutions of PABA and Inhibitor A->B C Set up Reaction Mixtures in 96-well Plate: - Buffer, DHPPP, PABA, Inhibitor B->C D Initiate Reaction by Adding DHPS Enzyme C->D E Incubate at Constant Temperature D->E F Monitor Reaction Progress (e.g., Absorbance at 340 nm) E->F G Calculate Initial Reaction Velocities F->G H Generate Kinetic Plots (e.g., Lineweaver-Burk) G->H I Determine Inhibition Type and Calculate Ki H->I

References

The Dawn of a Medical Revolution: A Technical Guide to the Discovery and History of Sulfonamide Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of sulfonamide drugs in the 1930s marked a pivotal moment in medical history, heralding the dawn of the antibiotic era. Before their introduction, bacterial infections posed a significant threat to human health, with limited effective treatments available. This technical guide provides an in-depth exploration of the seminal discovery of sulfonamides, their mechanism of action, the key experiments that validated their efficacy, and their lasting impact on the field of drug development.

The Serendipitous Discovery of Prontosil

The journey to the first commercially viable antibacterial agent began in the laboratories of the German chemical conglomerate IG Farben. There, a research team led by pathologist and bacteriologist Gerhard Domagk was systematically screening synthetic dyes for potential therapeutic properties. This research was built upon the earlier work of Paul Ehrlich, who had postulated the concept of a "magic bullet" that could selectively target pathogens without harming the host.

In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye designated KL 730, later named Prontosil rubrum.[1][2] Domagk's subsequent in vivo experiments with this compound would prove to be revolutionary.

Domagk's Pivotal In Vivo Experiments

Domagk's experimental design was elegant in its simplicity and profound in its implications. He induced lethal streptococcal infections in mice and then administered Prontosil to a test group.

Experimental Protocol: In Vivo Antibacterial Efficacy of Prontosil in Mice (Domagk, 1935)

  • Objective: To determine the in vivo antibacterial activity of Prontosil against systemic Streptococcus pyogenes infection in mice.

  • Animal Model: Laboratory mice.

  • Infectious Agent: A virulent strain of Streptococcus pyogenes.

  • Procedure:

    • A lethal dose of S. pyogenes was administered to a cohort of mice.

    • The mice were divided into a control group and a test group.

    • The test group received an oral or subcutaneous dose of Prontosil. The initial successful experiment involved a single dose administered shortly after infection.[3]

    • The control group received no treatment.

    • Mortality rates were observed and recorded over several days.

  • Results: The results were striking. The untreated control group uniformly succumbed to the infection within a few days. In contrast, the mice treated with Prontosil survived.[1][3] This demonstrated for the first time that a synthetic compound could effectively cure a systemic bacterial infection. Domagk's findings were first published in 1935.[3]

The logical workflow of Domagk's discovery can be visualized as follows:

Discovery_Workflow Logical Workflow of Prontosil's Discovery cluster_0 Hypothesis & Synthesis cluster_1 In Vivo & In Vitro Testing cluster_2 Results & Conclusion Ehrlichs_Concept Ehrlich's 'Magic Bullet' Concept Screening_Dyes Systematic Screening of Synthetic Dyes Ehrlichs_Concept->Screening_Dyes Synthesis_Prontosil Synthesis of Prontosil (KL 730) (Mietzsch & Klarer, 1932) Screening_Dyes->Synthesis_Prontosil In_Vitro_Testing In Vitro Testing (Inactive) Synthesis_Prontosil->In_Vitro_Testing In_Vivo_Testing In Vivo Testing in Mice (Domagk, 1932) Synthesis_Prontosil->In_Vivo_Testing Survival_of_Mice Survival of Treated Mice In_Vivo_Testing->Survival_of_Mice Death_of_Controls Death of Control Mice In_Vivo_Testing->Death_of_Controls Confirmation_of_Efficacy Confirmation of In Vivo Antibacterial Efficacy Survival_of_Mice->Confirmation_of_Efficacy Death_of_Controls->Confirmation_of_Efficacy

A diagram illustrating the key steps leading to the discovery of Prontosil's antibacterial properties.

From Prodrug to Active Metabolite: The Unveiling of Sulfanilamide

A perplexing observation from the early research was that Prontosil was highly effective in living organisms (in vivo) but showed no antibacterial activity in the test tube (in vitro).[4] This puzzle was solved in 1935 by a team of French researchers at the Pasteur Institute, including Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti, working under the direction of Ernest Fourneau. They discovered that Prontosil was, in fact, a prodrug. In the body, it is metabolized to a simpler, colorless compound: para-aminobenzenesulfonamide, or sulfanilamide.[5] It was sulfanilamide that was the true "magic bullet."

This discovery was a double-edged sword for IG Farben. While it validated the efficacy of their discovery, sulfanilamide had been first synthesized in 1908 by the Austrian chemist Paul Gelmo and was not patentable.[5] This opened the door for widespread production and further research into related "sulfa" drugs.

Synthesis of Sulfanilamide from Aniline

The synthesis of sulfanilamide from aniline is a classic multi-step organic synthesis that demonstrates key principles of aromatic chemistry.

Experimental Protocol: Synthesis of Sulfanilamide

  • Acetylation of Aniline to Acetanilide:

    • Aniline is reacted with acetic anhydride to protect the amino group as an acetamido group. This prevents unwanted side reactions in the subsequent chlorosulfonation step.

  • Chlorosulfonation of Acetanilide:

    • The acetanilide is treated with chlorosulfonic acid. The acetamido group is an ortho-, para- director, and due to steric hindrance, the bulky sulfonyl chloride group is directed primarily to the para position.

  • Amination of p-Acetamidobenzenesulfonyl Chloride:

    • The resulting p-acetamidobenzenesulfonyl chloride is reacted with ammonia to form p-acetamidobenzenesulfonamide.

  • Hydrolysis to Sulfanilamide:

    • The acetamido group is removed by acid hydrolysis to yield the final product, sulfanilamide.

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides exert their bacteriostatic effect by interfering with the bacterial synthesis of folic acid (vitamin B9). Folic acid is an essential nutrient for the synthesis of nucleic acids and certain amino acids. While humans obtain folic acid from their diet, bacteria must synthesize it de novo.[6][7] This difference in metabolic pathways is the basis for the selective toxicity of sulfonamides.

The key enzyme in the bacterial folic acid synthesis pathway is dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) and dihydropteridine pyrophosphate. Sulfonamides are structurally similar to PABA and act as competitive inhibitors of DHPS.[8] By binding to the active site of the enzyme, they block the synthesis of dihydropteroic acid, a precursor to folic acid. This ultimately halts bacterial growth and replication.

Folic_Acid_Pathway Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides GTP GTP Dihydroneopterin_triphosphate Dihydroneopterin triphosphate GTP->Dihydroneopterin_triphosphate Multiple Steps Dihydropteridine_pyrophosphate Dihydropteridine pyrophosphate Dihydroneopterin_triphosphate->Dihydropteridine_pyrophosphate DHPS Dihydropteroate Synthase (DHPS) Dihydropteridine_pyrophosphate->DHPS PABA p-Aminobenzoic acid (PABA) PABA->DHPS Sulfonamides Sulfonamides Sulfonamides->DHPS Competitive Inhibition Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid (DHF) Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid (THF) Dihydrofolic_acid->Tetrahydrofolic_acid Dihydrofolate Reductase (DHFR) Nucleic_acid_synthesis Nucleic Acid & Amino Acid Synthesis Tetrahydrofolic_acid->Nucleic_acid_synthesis

References

A Technical Guide to the Solubility of 4-Sulfanilamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-sulfanilamidobenzoic acid. Due to the limited availability of publicly accessible quantitative solubility data for this specific compound, this document focuses on providing detailed experimental protocols for determining its solubility in various solvents. Additionally, it outlines the antibacterial mechanism of action of sulfonamides, the class of compounds to which this compound belongs.

Introduction to this compound

This compound is a sulfonamide, a class of synthetic antimicrobial agents.[1] Its chemical structure consists of a sulfanilamide core substituted at the sulfonamide nitrogen with a 4-carboxyphenyl group.[2] As a member of the benzoic acid family, its solubility is expected to be influenced by the pH of the solvent system due to the ionizable carboxylic acid group.

Qualitative Solubility Profile

While specific quantitative data is scarce, a general qualitative solubility profile can be inferred from the structure of this compound. The presence of both a polar sulfonamide group and a carboxylic acid group suggests some solubility in polar solvents. Conversely, the aromatic rings indicate that some solubility in less polar organic solvents might also be expected. However, the crystalline nature of the solid and the strong intermolecular interactions (hydrogen bonding) may limit its solubility in many solvents.

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.[3][4]

Shake-Flask Method: A Detailed Protocol

This protocol describes the determination of the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest

  • Conical flasks or vials with stoppers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Appropriate analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a flask containing a known volume of the solvent. The excess solid is crucial to ensure that the solution reaches saturation.[4]

    • Seal the flask to prevent solvent evaporation.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C for biological relevance) and agitation speed (e.g., 150 rpm).[5]

    • Allow the mixture to equilibrate for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached.[3][5]

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

    • Accurately dilute the filtered saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

  • Concentration Analysis:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method.

Analytical Methods for Concentration Determination

3.2.1. UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a straightforward and common method for quantifying aromatic compounds.[6][7][8]

  • Principle: this compound, containing aromatic rings, will absorb UV light at a characteristic wavelength. According to the Beer-Lambert Law, the absorbance is directly proportional to the concentration.

  • Methodology:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent by scanning a solution of known concentration across a range of UV wavelengths.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard solution at the λmax.

    • Construct a calibration curve by plotting absorbance versus concentration.

    • Measure the absorbance of the diluted sample and determine its concentration using the calibration curve.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for the quantification of sulfonamides.[9][10][11][12]

  • Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase. A detector then quantifies the amount of the analyte.

  • Typical HPLC Conditions for Sulfonamide Analysis:

    • Column: A reversed-phase column, such as a C18 column, is commonly used.[10][11]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., water with formic acid or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typical.[11] The composition can be delivered isocratically or as a gradient.

    • Detection: UV detection at a wavelength around 270 nm is often suitable for sulfonamides.[11]

    • Quantification: Similar to UV-Vis spectrophotometry, a calibration curve is generated using standard solutions of known concentrations.

Data Presentation

As no specific quantitative data could be retrieved, a template for a data table is provided below for researchers to populate with their experimental findings.

SolventTemperature (°C)Solubility ( g/100 mL)Analytical Method
Water25HPLC
Ethanol25HPLC
Methanol25UV-Vis
Acetone25UV-Vis
(Other Solvents)

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Add Excess Solid to Solvent B Equilibrate on Shaker (Constant T and Agitation) A->B C Sedimentation of Excess Solid B->C D Withdraw and Filter Supernatant C->D E Dilute Sample D->E F Analyze Concentration (HPLC or UV-Vis) E->F G Calculate Solubility F->G

Caption: Workflow for the Shake-Flask Solubility Measurement.

Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[1][][14][15][16] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial growth and replication.[][14][15]

G cluster_bacteria Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydrofolate Dihydrofolic Acid DHPS->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleic_Acids Purines & Pyrimidines (DNA/RNA Synthesis) Tetrahydrofolate->Nucleic_Acids Growth Bacterial Growth & Replication Nucleic_Acids->Growth Sulfonamide This compound (Sulfonamide) Sulfonamide->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Inhibition of Folic Acid Synthesis by Sulfonamides.

Conclusion

References

Spectroscopic Profile of 4-Sulfanilamidobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-Sulfanilamidobenzoic acid (also known as 4-(((4-aminophenyl)sulfonyl)amino)benzoic acid). Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide presents predicted and representative data based on the analysis of its structural components: a sulfanilamide moiety and a 4-aminobenzoic acid moiety. This information is intended to serve as a reference for researchers and professionals involved in the synthesis, characterization, and development of related pharmaceutical compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₁₂N₂O₄S and a molecular weight of approximately 292.31 g/mol . Its structure combines the key functional groups of both sulfanilamide and 4-aminobenzoic acid, which are reflected in its spectroscopic characteristics. The expected spectroscopic data will exhibit features of a para-substituted benzene ring from the benzoic acid part, another para-substituted ring from the sulfanilamide part, a carboxylic acid group, a sulfonamide group, and a primary amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the expected chemical shifts for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.0Doublet2HProtons ortho to -COOH
~7.6 - 7.8Doublet2HProtons ortho to -SO₂-
~6.6 - 6.8Doublet2HProtons ortho to -NH₂
~7.0 - 7.2Doublet2HProtons meta to -NH₂
~12.0 - 13.0Singlet (broad)1HCarboxylic acid proton (-COOH)
~10.0 - 11.0Singlet (broad)1HSulfonamide proton (-SO₂NH-)
~5.0 - 6.0Singlet (broad)2HAmine protons (-NH₂)

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~167Carboxylic acid carbon (-COOH)
~152Carbon attached to -NH₂
~145Carbon attached to -SO₂-
~131Carbons ortho to -COOH
~129Carbons ortho to -SO₂-
~125Carbon attached to sulfonamide nitrogen
~114Carbons ortho to -NH₂
~119Carbons meta to -COOH
Experimental Protocol for NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, typically DMSO-d₆, due to the presence of exchangeable protons and for improved solubility. The ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Tetramethylsilane (TMS) would be used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for its various functional groups.

Table 3: Expected FT-IR Spectral Data

Frequency (cm⁻¹)IntensityAssignment
3400 - 3500MediumN-H stretching (asymmetric and symmetric) of -NH₂
3200 - 3300MediumN-H stretching of -SO₂NH-
2500 - 3300BroadO-H stretching of -COOH (hydrogen-bonded)
1680 - 1710StrongC=O stretching of -COOH
1600 - 1620MediumN-H bending of -NH₂
1500 - 1580StrongC=C stretching in aromatic rings
1300 - 1350StrongS=O stretching (asymmetric) of -SO₂-
1150 - 1180StrongS=O stretching (symmetric) of -SO₂-
830 - 850StrongC-H out-of-plane bending for para-substituted rings
Experimental Protocol for IR Spectroscopy

The FT-IR spectrum would be obtained using a Fourier Transform Infrared spectrometer. The solid sample would be prepared as a potassium bromide (KBr) pellet. A small amount of the sample would be ground with dry KBr and pressed into a thin, transparent disk. The spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Expected Mass Spectrometry Data

m/zInterpretation
292Molecular ion [M]⁺
275[M - OH]⁺
247[M - COOH]⁺
156[H₂N-C₆H₄-SO₂]⁺
137[HOOC-C₆H₄-NH]⁺
92[C₆H₄-NH₂]⁺
Experimental Protocol for Mass Spectrometry

The mass spectrum would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged fragments are then accelerated, separated by their mass-to-charge ratio (m/z), and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Structure_Elucidation->Purity_Assessment

Caption: Workflow for the spectroscopic characterization of this compound.

Technical Guide: 4-Sulfanilamidobenzoic Acid as an Inhibitor of Folic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 4-Sulfanilamidobenzoic acid's role as a competitive inhibitor of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. Folic acid is essential for the biosynthesis of nucleotides and certain amino acids, making its synthesis pathway a key target for antimicrobial agents. This document details the mechanism of action, summarizes key quantitative inhibitory data, provides a detailed experimental protocol for assessing DHPS inhibition, and visualizes the relevant biochemical pathway and experimental workflow using Graphviz diagrams. This guide is intended for researchers and professionals involved in antimicrobial drug discovery and development.

Introduction: The Folic Acid Synthesis Pathway as an Antimicrobial Target

Bacteria, unlike mammals, must synthesize folic acid de novo.[1][2] This metabolic pathway is essential for the production of tetrahydrofolate, a cofactor required for the synthesis of purines, thymidine, and several amino acids. The absence of this pathway in humans makes it an ideal target for selective antimicrobial therapy.[1][2]

The key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) and 7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4][5] Sulfonamides, a class of synthetic antimicrobial agents, are structural analogs of pABA and act as competitive inhibitors of DHPS.[3][4][5]

This compound: A Competitive Inhibitor of Dihydropteroate Synthase

This compound is a member of the sulfonamide class of drugs. Its structural similarity to the natural substrate, p-aminobenzoic acid (pABA), allows it to bind to the active site of dihydropteroate synthase (DHPS). This binding event competitively inhibits the enzyme, thereby blocking the synthesis of dihydropteroate and, consequently, folic acid.[3][4] The depletion of folic acid ultimately disrupts DNA synthesis and repair, leading to a bacteriostatic effect.

Mechanism of Action

The inhibitory action of this compound is a classic example of competitive inhibition. It competes with the endogenous substrate, pABA, for the active site of the DHPS enzyme. The binding of the sulfonamide to the enzyme prevents the formation of the enzyme-substrate complex necessary for the production of dihydropteroate. The effectiveness of this inhibition is dependent on the relative concentrations of the inhibitor and the substrate.

Quantitative Analysis of DHPS Inhibition

CompoundOrganismInhibition Constant (Ki)IC50Reference
SulfamethoxazoleEscherichia coliNot ReportedNot Reported[5]
SulfanilamideEscherichia coliNot ReportedNot Reported[5]

Note: Specific Ki or IC50 values for this compound were not found in the provided search results. The table is presented as a template for where such data would be presented.

Experimental Protocol: Dihydropteroate Synthase (DHPS) Inhibition Assay

The following is a detailed protocol for a continuous spectrophotometric assay to determine the inhibitory activity of compounds like this compound against DHPS.[6] This coupled-enzyme assay monitors the oxidation of NADPH, which is proportional to the activity of DHPS.[6]

Principle

The product of the DHPS reaction, dihydropteroate, is reduced by dihydrofolate reductase (DHFR) in the presence of NADPH. The oxidation of NADPH to NADP+ results in a decrease in absorbance at 340 nm. The rate of this decrease is proportional to the rate of the DHPS-catalyzed reaction.

Materials and Reagents
  • DHPS enzyme (purified)

  • DHFR enzyme (purified)

  • 7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (pABA)

  • NADPH

  • This compound (or other test inhibitors)

  • Assay Buffer: 100 mM Tris-HCl, pH 8.5, 10 mM MgCl2, 10 mM DTT

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Assay Procedure
  • Prepare Reagent Solutions:

    • Prepare stock solutions of DHPPP, pABA, NADPH, and the inhibitor in the assay buffer.

    • Dilute the DHPS and DHFR enzymes to the desired working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

      • 100 µL of Assay Buffer

      • 20 µL of NADPH solution (final concentration, e.g., 200 µM)

      • 20 µL of DHFR enzyme solution

      • 20 µL of pABA solution (final concentration, e.g., 100 µM)

      • 10 µL of the inhibitor solution at various concentrations (or buffer for control)

  • Initiate the Reaction:

    • Add 10 µL of DHPS enzyme solution to each well to start the reaction.

    • Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Visualizations

Folic Acid Synthesis Pathway

The following diagram illustrates the key steps in the bacterial folic acid synthesis pathway, highlighting the role of DHPS and its inhibition by this compound.

Folic_Acid_Synthesis cluster_pathway Bacterial Folic Acid Synthesis cluster_inhibition Inhibition GTP GTP DHPPP 7,8-Dihydropterin Pyrophosphate (DHPPP) GTP->DHPPP GTP Cyclohydrolase I Dihydropteroate 7,8-Dihydropteroate DHPPP->Dihydropteroate Dihydropteroate Synthase (DHPS) pABA para-Aminobenzoic Acid (pABA) Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides_AminoAcids Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotides_AminoAcids Inhibitor This compound Inhibitor->DHPPP Competitive Inhibition

Caption: Bacterial Folic Acid Synthesis Pathway and Inhibition by this compound.

Experimental Workflow for DHPS Inhibition Assay

The following diagram outlines the workflow for the spectrophotometric assay used to determine DHPS inhibition.

DHPS_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_measurement Measurement & Analysis Reagents Prepare Reagents: - DHPS, DHFR - DHPPP, pABA, NADPH - Inhibitor Stock Solutions Plate Prepare 96-well plate with Assay Buffer Reagents->Plate Add_Components Add to wells: - NADPH - DHFR - pABA - Inhibitor (or buffer) Plate->Add_Components Initiate Initiate reaction by adding DHPS Add_Components->Initiate Measure_Abs Measure Absorbance at 340 nm over time Initiate->Measure_Abs Calculate_Rate Calculate initial reaction rates Measure_Abs->Calculate_Rate Plot_Data Plot % Inhibition vs. [Inhibitor] Calculate_Rate->Plot_Data Determine_IC50 Determine IC50 value Plot_Data->Determine_IC50

Caption: Workflow for the Spectrophotometric DHPS Inhibition Assay.

Conclusion

This compound, as a sulfonamide, effectively inhibits bacterial growth by targeting dihydropteroate synthase, a key enzyme in the essential folic acid synthesis pathway. This technical guide has provided a comprehensive overview of its mechanism of action, a framework for its quantitative evaluation, and a detailed protocol for assessing its inhibitory activity. The provided visualizations offer a clear understanding of the biochemical pathway and the experimental workflow. Further research to determine the specific inhibitory constants (Ki and IC50) of this compound against DHPS from various pathogenic bacteria will be crucial for its potential development as a therapeutic agent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biological Activity of 4-Sulfanilamidobenzoic Acid Derivatives

This technical guide provides a comprehensive overview of the biological activities of this compound derivatives. It covers their synthesis, antimicrobial, anticancer, and enzyme inhibitory properties, presenting quantitative data, detailed experimental protocols, and visual representations of key processes.

Introduction

This compound, a molecule combining the structural features of sulfanilamide and para-aminobenzoic acid (PABA), serves as a versatile scaffold in medicinal chemistry. Its derivatives have garnered significant interest due to their broad spectrum of biological activities. The core structure allows for modifications that can modulate their pharmacokinetic and pharmacodynamic properties, leading to the development of potent therapeutic agents. This guide delves into the key biological activities of these derivatives, providing the technical details necessary for researchers and drug development professionals.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate amino compound, followed by hydrolysis of the acetyl group. A general workflow for this synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Deprotection A 4-Acetamidobenzenesulfonyl Chloride C 4-Acetamido-N-(substituted)benzenesulfonamide A->C Reaction in Chloroform + Triethylamine B Substituted Aniline/Amine B->C D 4-Amino-N-(substituted)benzenesulfonamide (Final Product) C->D Acidic Hydrolysis

Caption: General synthesis workflow for this compound derivatives.

Experimental Protocol: General Synthesis

This protocol describes a general method for synthesizing this compound derivatives.[1]

Materials:

  • 4-Acetamidobenzenesulfonyl chloride

  • Appropriate substituted aniline or amine

  • Triethylamine

  • Chloroform

  • Hydrochloric acid

  • Standard laboratory glassware

Procedure:

  • Dissolve 15 mmol of 4-acetamidobenzenesulfonyl chloride in 25 mL of chloroform in a round-bottom flask.

  • Add 15 mmol of the selected substituted aniline and 5 mL of triethylamine to the solution.

  • Stir the mixture at room temperature (25°C) for 15 minutes.

  • Gently heat the mixture and continue stirring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture and wash it with water to remove triethylamine hydrochloride.

  • Evaporate the chloroform to obtain the crude 4-acetamido-N-(substituted)benzenesulfonamide.

  • For deprotection, reflux the product with dilute hydrochloric acid.

  • Cool the reaction mixture and neutralize it to precipitate the final 4-amino-N-(substituted)benzenesulfonamide derivative.

  • Filter, wash with cold water, and recrystallize the product from a suitable solvent like ethanol.

Antimicrobial Activity

Sulfonamides are well-established antibacterial agents. Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[2][3][4][5] Since humans obtain folic acid from their diet, this pathway is an excellent target for selective toxicity.

Folic_Acid_Pathway_Inhibition cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Pteridine Dihydropteridine Pyrophosphate Pteridine->DHPS DHF Dihydrofolic Acid DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Purine & Thymidine\nSynthesis Purine & Thymidine Synthesis THF->Purine & Thymidine\nSynthesis Sulfonamide 4-Sulfanilamidobenzoic Acid Derivative Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of the bacterial folic acid synthesis pathway by sulfonamides.

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microorganisms.

CompoundOrganismMIC (µg/mL)Reference
N-(2-hydroxy-4-nitrophenyl)-4-methylbenzenesulfonamideS. aureusNot specified, but showed strong inhibition[6]
N-(2-hydroxy-5-nitrophenyl)-4-methylbenzenesulfonamideS. aureusNot specified, but showed strong inhibition[6]
Prattinin A derivative 27E. coli11.7[7]
Prattinin A derivative 27P. aeruginosa11.7[7]
Prattinin A derivative 27S. aureus23.4[7]
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Materials and Reagents:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., S. aureus, E. coli)

  • Test compound stock solution (in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, bringing the total volume to 200 µL.

  • Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the absorbance at 600 nm.

Anticancer Activity

Several derivatives of this compound have demonstrated significant cytotoxic activity against various human cancer cell lines. While the exact signaling pathways are still under investigation for many derivatives, proposed mechanisms include the induction of apoptosis and cell cycle arrest.

Anticancer_Workflow cluster_assay Cytotoxicity Assay Workflow (MTT) A Seed Cancer Cells in 96-well plate B Incubate (24h) A->B C Add Serial Dilutions of Test Compound B->C D Incubate (e.g., 72h) C->D E Add MTT Reagent D->E F Incubate (2-4h) E->F G Solubilize Formazan (e.g., with DMSO) F->G H Measure Absorbance (570 nm) G->H I Calculate IC50 H->I

Caption: A typical workflow for determining anticancer activity using the MTT assay.

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC50) values for various derivatives against different cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Tetrazole based isoxazolines (4a-l)MDA-MB-231 (Breast)1.22 - 3.62[8]
Tetrazole based isoxazolines (4a-l)A549 (Lung)1.22 - 3.62[8]
1,4-Naphthoquinone derivatives (PD9-11, PD13-15)DU-145 (Prostate)1 - 3[9]
1,4-Naphthoquinone derivatives (PD9-11, PD13-15)MDA-MB-231 (Breast)1 - 3[9]
1,4-Naphthoquinone derivatives (PD9-11, PD13-15)HT-29 (Colon)1 - 3[9]
Quinazolinone derivativesMCF-7 (Breast)12.84 ± 0.84[10]
Quinazolinone derivativesSW480 (Colon)10.90 ± 0.84[10]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials and Reagents:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 1 x 10^5 cells/mL and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in the culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.

  • After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

  • Remove the medium and add 100-200 µL of a solubilizing agent to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[1]

Carbonic Anhydrase Inhibition

Many sulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[11] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer.

CA_Inhibition_Assay cluster_assay_workflow Carbonic Anhydrase Inhibition Assay Workflow A Prepare Enzyme and Inhibitor Solutions B Pre-incubate Enzyme and Inhibitor A->B C Initiate Reaction with Substrate (e.g., p-NPA) B->C D Monitor Product Formation (p-nitrophenol) via Spectrophotometry C->D E Determine Rate of Reaction D->E F Calculate Inhibition Constant (Ki) E->F

Caption: General workflow for a colorimetric carbonic anhydrase inhibition assay.

Quantitative Data: Carbonic Anhydrase Inhibition

The following table shows the inhibition constants (Ki) of various sulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms.

Compound Class/DerivativeIsoformKi (nM)Reference
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA I13.3 - 87.6[12]
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA II5.3 - 384.3[12]
N-((4-sulfamoylphenyl)carbamothioyl) amideshCA VII1.1 - 13.5[12]
Benzenesulfonamides with pyrazolecarboxamideshCA II3.3 - 866.7[13]
Benzenesulfonamides with pyrazolecarboxamideshCA IX6.1 - 568.8[13]
Coumarin-based sulfonamideshCA IX5.2 - 34.2[14]
Experimental Protocol: Carbonic Anhydrase Inhibition Assay

This protocol is based on the spectrophotometric determination of p-nitrophenol from the CA-catalyzed hydrolysis of p-nitrophenyl acetate.[11]

Materials and Reagents:

  • Bovine carbonic anhydrase II (bCA II)

  • Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl2)

  • p-Nitrophenyl acetate (p-NPA)

  • Test compound stock solution (in 1% DMSO)

  • 96-well plates

  • Spectrophotometer

Procedure:

  • In a 96-well plate, add 60 µL of Tris-sulfate buffer to each well.

  • Add 10 µL of the test compound solution (at various concentrations) to the wells.

  • Add 10 µL of the bCA II enzyme solution (e.g., 50 U) to each well.

  • Mix the contents and pre-incubate at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the p-NPA substrate solution.

  • Immediately monitor the increase in absorbance at 400 nm over time, which corresponds to the formation of p-nitrophenol.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time curve.

  • Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki value.

Conclusion

Derivatives of this compound represent a promising class of compounds with a diverse range of biological activities. Their established antimicrobial properties, coupled with emerging evidence of their potent anticancer and enzyme-inhibiting capabilities, make them attractive candidates for further drug development. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity. Future research should focus on elucidating the specific molecular targets and signaling pathways involved in their anticancer effects to facilitate the rational design of next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for 4-Sulfanilamidobenzoic Acid in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Sulfanilamidobenzoic acid in antibacterial susceptibility testing. This document includes detailed protocols for common testing methods, a summary of available antibacterial activity data, and a description of the compound's mechanism of action.

Introduction

This compound is a derivative of sulfanilamide, a class of synthetic bacteriostatic antibiotics.[1] Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase, which is essential for the synthesis of folic acid.[2][3][4] Since bacteria must synthesize their own folic acid to produce the precursors necessary for DNA, RNA, and protein synthesis, inhibition of this pathway halts their growth and replication.[2][3][5] Humans are unaffected by this mechanism as they obtain folic acid from their diet.[3][4]

Mechanism of Action

The antibacterial action of sulfonamides, including this compound, is based on their structural similarity to para-aminobenzoic acid (PABA).[5][6] This similarity allows them to compete with PABA for the active site of dihydropteroate synthase, a key enzyme in the bacterial folic acid synthesis pathway. By binding to the enzyme, sulfonamides prevent the conversion of PABA to dihydropteroate, a precursor of folic acid. This disruption of the folic acid pathway ultimately inhibits bacterial growth.[2][3][5]

digraph "Sulfonamide_Mechanism_of_Action" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

PABA [label="p-Aminobenzoic Acid (PABA)"]; Dihydropteroate_Synthetase [label="Dihydropteroate\nSynthase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dihydrofolic_Acid [label="Dihydrofolic Acid"]; Tetrahydrofolic_Acid [label="Tetrahydrofolic Acid"]; Nucleic_Acid_Synthesis [label="Nucleic Acid\nSynthesis", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; Sulfonamide [label="4-Sulfanilamidobenzoic\nAcid (Sulfonamide)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

PABA -> Dihydropteroate_Synthetase; Dihydropteroate_Synthetase -> Dihydrofolic_Acid [label="Catalyzes"]; Dihydrofolic_Acid -> Tetrahydrofolic_Acid [label="Reduced by\nDihydrofolate Reductase"]; Tetrahydrofolic_Acid -> Nucleic_Acid_Synthesis [label="Coenzyme for"]; Sulfonamide -> Dihydropteroate_Synthetase [label="Competitively\nInhibits", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: Mechanism of action of this compound.

Data Presentation

The following table summarizes the antibacterial activity of sulfanilamide doped with 4-aminobenzoic acid (a compound closely related to this compound) against various bacterial strains, as determined by the disk diffusion method. The data is presented as the diameter of the zone of inhibition in millimeters.

MicroorganismZone of Inhibition (mm)
Staphylococcus aureus20
Proteus vulgaris13
Klebsiella pneumoniae15
Escherichia coli14
Bacillus subtilisNIL
Data sourced from a study on sulfanilamide doped with 4-aminobenzoic acid.

Experimental Protocols

Two standard methods for antibacterial susceptibility testing are the Kirby-Bauer disk diffusion method and the broth microdilution method.

Kirby-Bauer Disk Diffusion Method

This method determines the sensitivity or resistance of bacteria to an antimicrobial compound by measuring the diameter of the zone of inhibition of bacterial growth around a disk impregnated with the compound.[7][8][9]

digraph "Kirby_Bauer_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare Bacterial Inoculum\n(0.5 McFarland Standard)"]; inoculate_plate [label="Inoculate Mueller-Hinton\nAgar Plate"]; apply_disk [label="Apply 4-Sulfanilamidobenzoic\nAcid Impregnated Disk"]; incubate [label="Incubate at 35°C ± 2°C\nfor 18-24 hours"]; measure_zone [label="Measure Zone of Inhibition\n(in mm)"]; interpret [label="Interpret Results\n(Susceptible, Intermediate, Resistant)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> inoculate_plate; inoculate_plate -> apply_disk; apply_disk -> incubate; incubate -> measure_zone; measure_zone -> interpret; interpret -> end; }

Caption: Experimental workflow for the Kirby-Bauer disk diffusion test.

Materials:

  • This compound

  • Sterile filter paper disks

  • Mueller-Hinton agar (MHA) plates (poured to a depth of 4 mm)[8]

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Protocol:

  • Preparation of this compound Disks:

    • Dissolve this compound in a suitable solvent to create a stock solution.

    • Impregnate sterile filter paper disks with a standardized amount of the this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum Preparation:

    • Select 4-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardizing the inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Disk Application:

    • Using sterile forceps, place the prepared this compound disk onto the inoculated agar surface.

    • Gently press the disk to ensure complete contact with the agar. Do not move the disk once it has been placed.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter.

    • Interpret the results as susceptible, intermediate, or resistant based on standardized interpretive charts.[10][11] The size of the zone of inhibition is inversely proportional to the minimum inhibitory concentration (MIC).

Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.[12][13]

digraph "Broth_Microdilution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; prep_dilutions [label="Prepare Serial Dilutions of\nthis compound in Broth"]; add_to_plate [label="Dispense Dilutions into\nMicrotiter Plate Wells"]; prep_inoculum [label="Prepare Standardized\nBacterial Inoculum"]; inoculate_wells [label="Inoculate Wells with\nBacterial Suspension"]; incubate [label="Incubate at 35°C ± 2°C\nfor 16-20 hours"]; read_mic [label="Determine MIC\n(Lowest Concentration with No Visible Growth)"]; end [label="End", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> prep_dilutions; prep_dilutions -> add_to_plate; add_to_plate -> prep_inoculum; prep_inoculum -> inoculate_wells; inoculate_wells -> incubate; incubate -> read_mic; read_mic -> end; }

Caption: Experimental workflow for the broth microdilution method.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Micropipettes and sterile tips

  • Incubator (35°C ± 2°C)

Protocol:

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial twofold dilutions of the stock solution in CAMHB to achieve a range of desired concentrations.

  • Plate Preparation:

    • Dispense a fixed volume (e.g., 50 µL) of each dilution into the wells of a 96-well microtiter plate.

    • Include a positive control well (broth with inoculum, no drug) and a negative control well (broth only).

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to match the 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add an equal volume (e.g., 50 µL) of the standardized and diluted inoculum to each well of the microtiter plate (except the negative control).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.[10][12]

Conclusion

This compound, as a member of the sulfonamide class of antibiotics, demonstrates antibacterial activity by inhibiting the folic acid synthesis pathway in susceptible bacteria. The provided protocols for the Kirby-Bauer disk diffusion and broth microdilution methods offer standardized procedures for evaluating its efficacy in a laboratory setting. The presented data on the inhibitory activity of a closely related compound provides a starting point for further investigation into the specific antibacterial spectrum of this compound. Researchers and drug development professionals can utilize this information to further explore the potential of this compound as an antibacterial agent.

References

Application Notes and Protocols: Disc Diffusion Assay for 4-Sulfanilamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for evaluating the antimicrobial activity of 4-Sulfanilamidobenzoic acid using the disc diffusion assay, commonly known as the Kirby-Bauer test. The provided methodology is based on established standards to ensure reproducibility and accuracy.

Introduction

This compound belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents.[1] These compounds act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria.[1][2] As folic acid is a vital precursor for the synthesis of nucleic acids and certain amino acids, its inhibition leads to the cessation of bacterial growth and replication.[2] The disc diffusion assay is a widely used method to determine the susceptibility of bacteria to antimicrobial agents.[3][4]

Data Presentation

Currently, there is a lack of publicly available quantitative data from disc diffusion assays specifically for this compound against a standardized panel of bacteria. The following table is provided as a template for researchers to record their experimental findings. It is recommended to test against a panel of bacteria that includes both Gram-positive and Gram-negative organisms.

Bacterial StrainATCC NumberDisc Potency (µg)Zone of Inhibition (mm)Interpretation (S/I/R)
Staphylococcus aureus25923
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212

Interpretation Criteria for Sulfonamides (250 µg disc) based on CLSI Guidelines

OrganismSusceptible (S)Intermediate (I)Resistant (R)
Staphylococcus aureus≥ 17 mm13-16 mm≤ 12 mm
Enterobacteriaceae≥ 17 mm13-16 mm≤ 12 mm

Experimental Protocol

This protocol is adapted from the standardized Kirby-Bauer method.

Materials
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Sterile, blank paper discs (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Sterile saline solution (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

  • Incubator (35 ± 2 °C)

  • Calipers or a ruler for measuring zones of inhibition

Preparation of this compound Discs
  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. The concentration should be determined based on the desired potency of the final discs (e.g., for a 250 µg disc, a stock solution of 25 mg/mL would require 10 µL per disc).

  • Disc Impregnation: Aseptically apply a precise volume of the this compound stock solution onto each sterile paper disc. For example, apply 10 µL of a 25 mg/mL solution to achieve a 250 µg disc.

  • Drying: Allow the discs to dry completely in a sterile environment before use.

  • Control Discs: Prepare control discs by applying the same volume of the solvent (DMSO) to sterile paper discs. This is to ensure that the solvent itself does not have any antimicrobial activity.

Disc Diffusion Assay Procedure
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1-2 x 10⁸ CFU/mL.

  • Inoculation of MHA Plates:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of Discs:

    • Aseptically place the prepared this compound discs and the solvent control discs onto the inoculated MHA plate.

    • Ensure the discs are placed at least 24 mm apart from each other and from the edge of the plate.

    • Gently press each disc to ensure complete contact with the agar surface.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2 °C for 16-20 hours in an ambient air incubator.

  • Measurement and Interpretation of Results:

    • After incubation, measure the diameter of the zones of complete inhibition (including the diameter of the disc) to the nearest millimeter using calipers or a ruler.

    • For sulfonamides, it is important to disregard slight growth (up to 20% of the lawn) that may occur within the zone of inhibition and measure the more obvious margin.[5]

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the standardized zone diameter interpretive charts (see the table above for an example based on CLSI guidelines).

Experimental Workflow Diagram

Disc_Diffusion_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock_Solution Prepare 4-Sulfanilamidobenzoic acid stock solution in DMSO Disc_Impregnation Impregnate sterile discs Stock_Solution->Disc_Impregnation Disc_Placement Place discs on agar surface Disc_Impregnation->Disc_Placement Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland standard) Inoculation Inoculate MHA plate with bacterial suspension Inoculum_Prep->Inoculation Inoculation->Disc_Placement Incubation Incubate at 35°C for 16-20 hours Disc_Placement->Incubation Measurement Measure zone of inhibition diameters (mm) Incubation->Measurement Interpretation Interpret results (S/I/R) using CLSI guidelines Measurement->Interpretation Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid (THF) DHFR->THF Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Sulfonamide 4-Sulfanilamidobenzoic Acid Sulfonamide->DHPS Competitive Inhibition

References

Application Notes and Protocols: 4-Sulfanilamidobenzoic Acid as a Competitive Inhibitor in Dihydropteroate Synthase (DHPS) Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfanilamidobenzoic acid is a member of the sulfonamide class of antibiotics. Sulfonamides are synthetic bacteriostatic agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2] This enzyme is crucial in the bacterial folic acid synthesis pathway, as it catalyzes the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3][4] Since folic acid is essential for the synthesis of nucleotides and certain amino acids, its inhibition prevents bacterial growth and replication.[2] Mammalian cells are not affected by sulfonamides as they obtain folic acid from their diet and lack the DHPS enzyme.[1] This selectivity makes DHPS an attractive target for antimicrobial drug development.

These application notes provide a comprehensive overview of the use of this compound as a competitive inhibitor in DHPS enzyme assays, including detailed experimental protocols and data presentation for related sulfonamides to serve as a comparative reference.

Mechanism of Action: Competitive Inhibition

This compound's mechanism of action is rooted in its structural similarity to the natural substrate of DHPS, para-aminobenzoic acid (PABA).[2] This structural mimicry allows it to bind to the active site of the DHPS enzyme, thereby competing with PABA.[2] By occupying the active site, this compound prevents the formation of the enzyme-substrate complex necessary for the synthesis of dihydropteroate, effectively halting the folic acid synthesis pathway.

cluster_pathway Folic Acid Synthesis Pathway DHPPP 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS Inhibitor This compound Inhibitor->DHPS Competitive Inhibition Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalysis Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate via Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides

Figure 1: Simplified diagram of the folic acid synthesis pathway and the competitive inhibition of DHPS by this compound.

Data Presentation: Inhibition of Dihydropteroate Synthase

Sulfonamide/InhibitorEnzyme SourceInhibition Constant (Kᵢ)IC₅₀
SulfadiazineEscherichia coli2.5 x 10⁻⁶ M[5]Not Reported
4,4′-Diaminodiphenylsulfone (DDS)Escherichia coli5.9 x 10⁻⁶ M[5]2 x 10⁻⁵ M[5]
4-Amino-4′-acetamidodiphenylsulfoneEscherichia coliNot Reported5.2 x 10⁻⁵ M[5]
4-Amino-4′-formamidodiphenylsulfoneEscherichia coliNot Reported5.8 x 10⁻⁵ M[5]

Note: The inhibitory activity of sulfonamides can vary depending on the specific compound, the enzyme source (i.e., the bacterial species), and the assay conditions.

Experimental Protocols

The following are detailed protocols for assaying the activity of dihydropteroate synthase and determining the inhibitory effects of compounds like this compound.

Spectrophotometric Assay for DHPS Activity

This continuous assay measures the activity of DHPS by coupling the reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR). The decrease in absorbance at 340 nm due to NADPH oxidation is monitored.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • Recombinant Dihydrofolate Reductase (DHFR)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • para-Aminobenzoic acid (PABA)

  • This compound

  • NADPH

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM Dithiothreitol (DTT), pH 8.5

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of DHPPP, PABA, and this compound in the appropriate solvent (e.g., water or DMSO).

    • Prepare a stock solution of NADPH in the assay buffer.

    • Dilute the DHPS and DHFR enzymes to the desired working concentrations in assay buffer.

  • Assay Setup:

    • In a 96-well microplate, prepare the reaction mixtures. A typical reaction mixture (200 µL) contains:

      • 100 µL of Assay Buffer

      • 20 µL of PABA solution (at varying concentrations for Kₘ determination)

      • 20 µL of NADPH solution (final concentration ~200 µM)

      • 10 µL of DHFR solution (sufficient to ensure the DHPS reaction is rate-limiting)

      • 10 µL of this compound or vehicle control (for inhibition studies)

      • 20 µL of DHPS enzyme solution

  • Initiate the Reaction:

    • Add 20 µL of DHPPP solution to each well to start the reaction.

  • Data Acquisition:

    • Immediately place the microplate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • For determining the inhibition constant (Kᵢ) of this compound, perform the assay with varying concentrations of PABA and a fixed concentration of the inhibitor.

    • Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Kᵢ value.

cluster_workflow Spectrophotometric DHPS Assay Workflow start Start prep_reagents Prepare Reagent Solutions (DHPS, DHFR, Substrates, Inhibitor, NADPH) start->prep_reagents setup_rxn Set up Reaction Mixture in 96-well Plate (Buffer, PABA, NADPH, DHFR, Inhibitor) prep_reagents->setup_rxn add_enzyme Add DHPS Enzyme setup_rxn->add_enzyme init_rxn Initiate Reaction with DHPPP add_enzyme->init_rxn measure_abs Measure Absorbance at 340 nm (Kinetic Read) init_rxn->measure_abs analyze Calculate Initial Velocity (V₀) and Inhibition Parameters (Kᵢ) measure_abs->analyze end End analyze->end

Figure 2: Experimental workflow for the spectrophotometric DHPS inhibition assay.

Radiometric Assay for DHPS Activity

This endpoint assay directly measures the incorporation of radiolabeled PABA into dihydropteroate.

Materials:

  • Recombinant Dihydropteroate Synthase (DHPS)

  • 6-Hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • [³H]p-Aminobenzoic acid ([³H]PABA)

  • Unlabeled p-Aminobenzoic acid (PABA)

  • This compound

  • Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, 10 mM Dithiothreitol (DTT), pH 8.5

  • Stopping Reagent: e.g., 1 M HCl

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare Reagent Solutions:

    • Prepare stock solutions of DHPPP and this compound.

    • Prepare a stock solution of PABA containing a known ratio of [³H]PABA to unlabeled PABA.

  • Assay Setup:

    • In microcentrifuge tubes, prepare the reaction mixtures (e.g., 100 µL total volume) containing:

      • Assay Buffer

      • PABA/[³H]PABA solution

      • DHPPP solution

      • This compound or vehicle control

      • DHPS enzyme solution

  • Incubation:

    • Initiate the reaction by adding the DHPS enzyme.

    • Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).

  • Stop the Reaction:

    • Terminate the reaction by adding the stopping reagent.

  • Separation and Quantification:

    • Separate the radiolabeled product (dihydropteroate) from the unreacted [³H]PABA. This can be achieved by methods such as thin-layer chromatography (TLC) or charcoal adsorption of the unreacted substrate.

    • Add the isolated product to a scintillation vial with scintillation fluid.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of product formed based on the specific activity of the [³H]PABA.

    • Determine the percent inhibition for each concentration of this compound.

    • Calculate the IC₅₀ value by plotting percent inhibition versus inhibitor concentration.

cluster_workflow Radiometric DHPS Assay Workflow start Start prep_reagents Prepare Reagents (DHPS, DHPPP, [³H]PABA, Inhibitor) start->prep_reagents setup_rxn Set up Reaction Mixture prep_reagents->setup_rxn incubate Incubate at 37°C setup_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn separate Separate Product from Substrate stop_rxn->separate quantify Quantify Radioactivity separate->quantify analyze Calculate Inhibition (IC₅₀) quantify->analyze end End analyze->end

Figure 3: Experimental workflow for the radiometric DHPS inhibition assay.

Conclusion

References

Application of 4-Sulfanilamidobenzoic Acid in Microbial Growth Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

A comprehensive literature search did not yield specific quantitative data (Minimum Inhibitory Concentrations or Zone of Inhibition diameters) for the antimicrobial activity of 4-Sulfanilamidobenzoic acid against a range of microbial species. However, the table below is structured to accommodate such data should it become available through experimentation.

MicroorganismStrainMethodMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)Reference
Escherichia coliATCC 25922Broth MicrodilutionData Not AvailableData Not Available
Staphylococcus aureusATCC 29213Broth MicrodilutionData Not AvailableData Not Available
Pseudomonas aeruginosaATCC 27853Broth MicrodilutionData Not AvailableData Not Available
Enterococcus faecalisATCC 29212Broth MicrodilutionData Not AvailableData Not Available
Candida albicansATCC 90028Broth MicrodilutionData Not AvailableData Not Available

Mechanism of Action

Sulfonamides, including this compound, act as competitive inhibitors of the bacterial enzyme dihydropteroate synthetase. This enzyme catalyzes the condensation of PABA and dihydropteridine pyrophosphate to form dihydropteroic acid, a key step in the biosynthesis of folic acid.[1][2][4] As structural analogs of PABA, sulfonamides bind to the active site of the enzyme, preventing the natural substrate from binding and thereby halting the production of folic acid. Since mammals obtain folic acid from their diet and lack the dihydropteroate synthetase enzyme, sulfonamides selectively target microbial cells.[3][4]

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS DHA Dihydropteroic Acid DHPS->DHA Catalysis DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydrofolic Acid DHA->DHF THF Tetrahydrofolic Acid DHF->THF NucleicAcids Nucleic Acid Synthesis THF->NucleicAcids Sulfonamide This compound Sulfonamide->DHPS Competitive Inhibition

Mechanism of Action of this compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

  • Sterile pipette tips and multichannel pipettes

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in sterile MHB to the desired starting concentration.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last well. This will result in wells with decreasing concentrations of the compound.

  • Inoculum Preparation:

    • From a fresh agar plate, pick several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the diluted bacterial suspension to each well, including a positive control well (containing MHB and inoculum but no drug) and a negative control well (containing MHB only).

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Prepare Stock Solution of this compound Plate Prepare Serial Dilutions in 96-well Plate Stock->Plate Inoculate Inoculate Plate with Bacterial Suspension Plate->Inoculate Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Read Read MIC (Lowest concentration with no visible growth) Incubate->Read

Workflow for MIC Determination by Broth Microdilution.
Determination of Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Method)

This protocol is a standard method for assessing antimicrobial susceptibility.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains

  • Sterile swabs

  • Incubator (35°C ± 2°C)

  • Calipers or ruler

Procedure:

  • Preparation of Antimicrobial Disks: Aseptically apply a known concentration of this compound solution to sterile filter paper disks and allow them to dry.

  • Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Inoculation of Agar Plates:

    • Dip a sterile swab into the adjusted bacterial suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Application of Disks: Aseptically place the prepared this compound disks onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Measurement of Inhibition Zones: After incubation, measure the diameter of the zones of complete growth inhibition around each disk to the nearest millimeter.

A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Apply 4-Sulfanilamidobenzoic Acid Disks B->C D Incubate at 35°C for 16-20 hours C->D E Measure Zone of Inhibition (mm) D->E

Logical Flow of the Agar Disk Diffusion Method.

Troubleshooting and Considerations

  • Solubility: this compound may have limited solubility in aqueous solutions. The use of a small amount of a suitable solvent like DMSO may be necessary for the stock solution. Ensure the final solvent concentration in the assay does not affect microbial growth.

  • Media Components: The presence of PABA in some microbiological media can antagonize the activity of sulfonamides. Use of low-PABA media, such as Mueller-Hinton agar/broth, is recommended.

  • pH: The activity of sulfonamides can be influenced by the pH of the medium. It is important to control and report the pH of the test medium.

  • Inoculum Density: The density of the bacterial inoculum is critical for reproducible results in both MIC and disk diffusion assays. Strict adherence to the 0.5 McFarland standard is essential.

Conclusion

While specific inhibitory data for this compound is not widely published, the protocols and principles outlined in this document provide a robust framework for its evaluation as a microbial growth inhibitor. As a member of the sulfonamide class, its mechanism of action is well-understood, and its efficacy can be systematically assessed using standardized microbiological techniques. Further research is warranted to determine its specific antimicrobial spectrum and potency.

References

Application Notes and Protocols for 4-Sulfanilamidobenzoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of 4-Sulfanilamidobenzoic acid stock solutions for in vitro cell culture experiments.

Introduction

This compound is a sulfonamide compound with potential biological activities that make it a subject of interest in various research fields, including microbiology and oncology. As with other sulfonamides, its mechanism of action is anticipated to involve the inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in prokaryotes. In mammalian cells, its effects are less characterized but may involve other pathways. Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.

Product Information

PropertyData
IUPAC Name 4-[(4-aminophenyl)sulfonylamino]benzoic acid
Synonyms p-Sulfanilamidobenzoic acid, 4-SABA
Molecular Formula C₁₃H₁₂N₂O₄S
Molecular Weight 292.31 g/mol
CAS Number 6336-70-5
Appearance White to off-white powder

Solubility and Stock Solution Preparation

Due to its limited aqueous solubility, this compound requires an organic solvent for the preparation of a concentrated stock solution suitable for cell culture applications. Dimethyl sulfoxide (DMSO) is the recommended solvent.

Quantitative Data Summary

ParameterValue
Recommended Solvent Dimethyl sulfoxide (DMSO), cell culture grade
Recommended Stock Concentration 10 mM to 50 mM in 100% DMSO (Empirical determination of maximum solubility is advised)
Storage of Stock Solution Aliquot and store at -20°C for up to 6 months. Avoid repeated freeze-thaw cycles. Protect from light.
Final DMSO Concentration in Media Should not exceed 0.5% (v/v) to minimize solvent-induced cytotoxicity. Some robust cell lines may tolerate up to 1%.[1]
Experimental Protocol: Preparation of a 10 mM Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet) to maintain the sterility of the stock solution.

  • Weighing: Accurately weigh out 2.923 mg of this compound powder.

  • Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of 100% sterile DMSO.

  • Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but do not overheat.

  • Sterilization (Optional): If the initial components were not sterile, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize contamination and degradation from repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Application in Cell Culture

This compound can be investigated for its potential cytotoxic and anti-proliferative effects on various cell lines. The general mechanism of action for sulfonamides involves the inhibition of folic acid synthesis, which is essential for nucleotide synthesis and cell proliferation.[2]

Experimental Protocol: Assessment of Cytotoxicity using MTT Assay

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A2780, HeLa)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 10 mM this compound stock solution in DMSO

  • Phosphate-buffered saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO, for dissolving formazan crystals

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve final concentrations ranging from, for example, 1 µM to 100 µM. Ensure the final DMSO concentration in all wells (including the vehicle control) is constant and does not exceed 0.5%.

    • Vehicle Control: Wells containing cells treated with the same final concentration of DMSO as the highest drug concentration wells.

    • Untreated Control: Wells containing cells with medium only.

  • Incubation: Remove the old medium from the wells and add 100 µL of the prepared drug dilutions or control solutions. Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the drug concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Visualization of Experimental Workflow and Potential Mechanism

Experimental Workflow

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Culture Experiment cluster_analysis Data Analysis weigh Weigh 4-Sulfanilamidobenzoic acid powder dissolve Dissolve in 100% DMSO weigh->dissolve vortex Vortex to mix dissolve->vortex aliquot Aliquot and store at -20°C vortex->aliquot treat Treat cells with serial dilutions aliquot->treat Use stock solution seed Seed cells in 96-well plate seed->treat incubate Incubate for 24-72h treat->incubate assay Perform MTT assay incubate->assay read Read absorbance at 570 nm assay->read calculate Calculate cell viability and IC50 read->calculate

Caption: Workflow for preparing this compound and assessing cytotoxicity.

Potential Signaling Pathway

As a sulfonamide, this compound is a structural analog of para-aminobenzoic acid (PABA) and is expected to interfere with the folic acid synthesis pathway. While this is the primary mechanism in bacteria, its effects on mammalian cells may be different but could still impact pathways dependent on folate metabolism, ultimately leading to cell cycle arrest and apoptosis.

signaling_pathway cluster_outcome Cellular Outcomes PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotides DNA_Rep DNA Replication & Repair Nucleotides->DNA_Rep Cell_Cycle Cell Cycle Progression DNA_Rep->Cell_Cycle Proliferation Cell Proliferation Cell_Cycle->Proliferation Arrest Cell Cycle Arrest Cell_Cycle->Arrest SABA 4-Sulfanilamidobenzoic Acid SABA->DHPS Inhibition Apoptosis Apoptosis Arrest->Apoptosis

Caption: Postulated mechanism of action via folic acid synthesis inhibition.

References

Application Notes and Protocols: In Vitro Studies of 4-Sulfanilamidobenzoic Acid on Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro antibacterial properties of 4-Sulfanilamidobenzoic acid, including its mechanism of action, protocols for susceptibility testing, and available data on its efficacy against various bacterial strains.

Introduction

This compound belongs to the sulfonamide class of antibiotics. Sulfonamides are synthetic antimicrobial agents that possess a broad spectrum of activity against Gram-positive and some Gram-negative bacteria. Their mechanism of action involves the competitive inhibition of dihydropteroate synthetase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By acting as a competitive antagonist to para-aminobenzoic acid (PABA), this compound disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for nucleotide and amino acid synthesis, ultimately leading to bacteriostasis. It is important to note that many bacterial species have developed resistance to sulfonamides.

Mechanism of Action

The antibacterial effect of this compound is based on its structural similarity to para-aminobenzoic acid (PABA), a key substrate for the bacterial enzyme dihydropteroate synthetase (DHPS).

  • Competitive Inhibition: this compound competes with PABA for the active site of DHPS.

  • Folic Acid Synthesis Disruption: The binding of the sulfonamide to the enzyme blocks the conversion of dihydropteridine pyrophosphate and PABA into dihydropteroate.

  • Bacteriostasis: This inhibition halts the production of folic acid, a crucial cofactor for the synthesis of purines, thymidine, and certain amino acids. The lack of these essential building blocks prevents bacterial growth and replication.

Folic Acid Synthesis Inhibition by this compound cluster_0 Bacterial Cell cluster_1 Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHP Dihydropteroate DHPS->DHP Catalyzes DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides AminoAcids Amino Acid Synthesis THF->AminoAcids SABA This compound SABA->DHPS Competitive Inhibitor

Figure 1. Competitive inhibition of dihydropteroate synthetase.

Quantitative Data

Specific quantitative data for the in vitro activity of this compound is limited in recently published literature. The following tables summarize available data for sulfanilamide and related compounds to provide an indication of expected activity. Researchers are encouraged to perform their own susceptibility testing for the specific strains of interest.

Table 1: Minimum Inhibitory Concentration (MIC) Data

CompoundBacterial StrainMIC (µg/mL)Reference
SulfamethizoleEscherichia coli (susceptible)128[1]
SulfamethizoleEscherichia coli (resistant)512[1]
SulfamethizoleEscherichia coli (sulII gene positive)>2048[1]

Table 2: Zone of Inhibition Data

CompoundBacterial StrainDisk ConcentrationZone of Inhibition (mm)InterpretationReference
SulphanilamideEscherichia coliNot Specified3.24 ± 5.6Resistant
SulphanilamideShigella sp.Not Specified0Resistant

Experimental Protocols

The following are detailed protocols for determining the in vitro antibacterial activity of this compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the steps to determine the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.

Broth Microdilution Workflow prep_compound Prepare 4-Sulfanilamidobenzoic Acid Stock Solution serial_dilute Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilute inoculate Inoculate Wells with Bacterial Suspension serial_dilute->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Plate and Determine MIC incubate->read_results

Figure 2. Workflow for MIC determination.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strain(s) of interest

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the powder in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in sterile MHB to the desired starting concentration for the assay.

  • Preparation of 96-Well Plate:

    • Add 100 µL of sterile MHB to wells in columns 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to the wells in column 1.

  • Serial Dilution:

    • Perform a two-fold serial dilution by transferring 100 µL from the wells in column 1 to the corresponding wells in column 2. Mix thoroughly by pipetting up and down.

    • Continue this serial transfer from column 2 to column 10. Discard 100 µL from the wells in column 10.

    • Column 11 will serve as the growth control (no drug), and column 12 will be the sterility control (no bacteria).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done visually or using a spectrophotometer (OD₆₀₀ of 0.08-0.10).

    • Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation:

    • Add 100 µL of the diluted bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.

Agar Disk Diffusion Assay

This method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.

Agar Disk Diffusion Workflow prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) swab_plate Swab Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->swab_plate apply_disk Apply 4-Sulfanilamidobenzoic Acid-impregnated Disk swab_plate->apply_disk incubate Incubate at 37°C for 18-24 hours apply_disk->incubate measure_zone Measure the Diameter of the Zone of Inhibition incubate->measure_zone

Figure 3. Workflow for agar disk diffusion assay.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strain(s) of interest

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (37°C)

  • Calipers or a ruler

Protocol:

  • Preparation of this compound Disks:

    • Prepare a solution of this compound in a suitable solvent.

    • Impregnate sterile filter paper disks with a known amount of the this compound solution and allow them to dry completely in a sterile environment.

  • Preparation of Bacterial Inoculum:

    • Follow the same procedure as described in the Broth Microdilution protocol (Step 4) to prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension and remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly over the entire surface of an MHA plate in three different directions to ensure confluent growth.

  • Application of Disks:

    • Aseptically place the this compound-impregnated disk onto the surface of the inoculated MHA plate.

    • Gently press the disk to ensure complete contact with the agar.

    • If testing multiple compounds, ensure disks are placed sufficiently far apart to prevent overlapping of inhibition zones.

  • Incubation:

    • Invert the plate and incubate at 37°C for 18-24 hours.

  • Measurement of Zone of Inhibition:

    • After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters (mm) using calipers or a ruler.

Interpretation of Results

  • MIC: The MIC value provides a quantitative measure of the potency of this compound against the tested bacterial strain. A lower MIC value indicates greater potency.

  • Zone of Inhibition: The diameter of the zone of inhibition is qualitatively interpreted as susceptible, intermediate, or resistant based on established breakpoints, if available. For novel compounds, the zone size provides a comparative measure of antibacterial activity.

Safety Precautions

Standard microbiological laboratory safety practices should be followed when performing these protocols. This includes working in a clean and sterile environment, wearing appropriate personal protective equipment (PPE) such as lab coats, gloves, and safety glasses, and properly disposing of all microbial waste. Handle this compound according to its Safety Data Sheet (SDS).

References

Application Notes and Protocols for Testing the Efficacy of 4-Sulfanilamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Sulfanilamidobenzoic acid is a compound belonging to the sulfonamide class of drugs. Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[1][2][3] This enzyme is crucial for the synthesis of folic acid in bacteria, which is an essential nutrient for their growth and replication.[2][3] By blocking the production of folic acid, this compound can arrest bacterial growth.[3] This document provides detailed experimental protocols for evaluating the in vitro and in vivo efficacy of this compound, along with guidelines for data presentation and visualization of relevant biological pathways and experimental workflows.

Data Presentation

Quantitative data from the described experiments should be summarized in clear and structured tables to facilitate comparison and interpretation of results.

Table 1: In Vitro Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Minimum Bactericidal Concentration (MBC) (µg/mL)
Escherichia coli (ATCC 25922)
Staphylococcus aureus (ATCC 29213)
Pseudomonas aeruginosa (ATCC 27853)
Streptococcus pneumoniae (ATCC 49619)

Table 2: In Vitro Cytotoxicity of this compound on Mammalian Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HEK293 (Human Embryonic Kidney)
HepG2 (Human Hepatocellular Carcinoma)
A549 (Human Lung Carcinoma)

Table 3: In Vivo Efficacy of this compound in a Murine Infection Model

Treatment GroupDosage (mg/kg)Route of AdministrationBacterial Load (CFU/g tissue) at 24h post-infectionSurvival Rate (%) at 7 days
Vehicle Control-
This compound
Positive Control (e.g., Ciprofloxacin)

Experimental Protocols

In Vitro Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum: Culture bacteria in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Prepare Drug Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in MHB in a 96-well plate to achieve a range of concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

  • Controls: Include a positive control (bacteria in MHB without the drug) and a negative control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the drug that shows no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density at 600 nm.

In Vitro Cytotoxicity Assay: MTS Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Mammalian cell lines (e.g., HEK293, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, and 72 hours.

  • Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Apoptosis Assay: Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Apoptosis is a form of programmed cell death that can be induced by anticancer drugs.[4][5][6]

Materials:

  • Cancer cell line of interest

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound for a predetermined time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the kit manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative

    • Early apoptotic cells: Annexin V-positive and PI-negative

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    • Necrotic cells: Annexin V-negative and PI-positive

Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the binding of a drug to its target protein in a cellular context.[7][8] The principle is that a protein's thermal stability is altered upon ligand binding.[7]

Materials:

  • Cells expressing the target protein (e.g., DHPS)

  • This compound

  • PBS

  • Protease inhibitors

  • Equipment for heating and cooling samples

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates at a range of temperatures.

  • Protein Extraction: Lyse the cells to extract the soluble protein fraction.

  • Analysis: Analyze the amount of soluble target protein at each temperature using SDS-PAGE and Western blotting.

  • Data Interpretation: A shift in the melting curve of the target protein in the presence of the drug indicates target engagement.

In Vivo Efficacy Study: Murine Systemic Infection Model

This model evaluates the therapeutic efficacy of this compound in a living organism.

Materials:

  • Mice (e.g., BALB/c)

  • Pathogenic bacterial strain

  • This compound formulated for in vivo administration

  • Appropriate vehicle control and positive control antibiotic

Procedure:

  • Infection: Induce a systemic infection in mice by intraperitoneal or intravenous injection of a lethal or sub-lethal dose of the bacterial pathogen.

  • Treatment: Administer this compound at various doses and schedules (e.g., once or twice daily) via a clinically relevant route (e.g., oral, intravenous).

  • Monitoring: Monitor the mice for signs of morbidity and mortality over a defined period (e.g., 7-14 days).

  • Bacterial Load Determination: At specific time points, euthanize a subset of mice from each group and determine the bacterial load in target organs (e.g., spleen, liver, blood) by plating homogenized tissue on appropriate agar plates and counting CFUs.

  • Data Analysis: Compare the survival rates and bacterial loads between the treated and control groups to determine the efficacy of the compound.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Efficacy Testing cluster_in_vivo In Vivo Efficacy Testing mic MIC Assay cytotoxicity Cytotoxicity Assay (MTS) apoptosis Apoptosis Assay (Annexin V/PI) target_engagement Target Engagement (CETSA) infection_model Murine Infection Model target_engagement->infection_model start This compound start->mic start->cytotoxicity start->apoptosis start->target_engagement

Caption: Experimental workflow for efficacy testing.

folic_acid_synthesis_pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate Dihydropteroic Acid Dihydropteroate_Synthase->Dihydrofolate Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydrofolate->Dihydrofolate_Reductase Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate_Reductase->Tetrahydrofolate Purines_Thymidine Purines, Thymidine, etc. Tetrahydrofolate->Purines_Thymidine Sulfanilamidobenzoic_Acid This compound Sulfanilamidobenzoic_Acid->Dihydropteroate_Synthase Inhibition

Caption: Bacterial folic acid synthesis pathway.

References

Application Note: Quantification of 4-Acetamidobenzoic Acid in Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Acetamidobenzoic acid is an acetylated metabolite of 4-aminobenzoic acid and a component of the drug Inosine Pranobex, which has antiviral and immunostimulatory properties.[1] Accurate quantification of 4-acetamidobenzoic acid in biological matrices is crucial for pharmacokinetic and metabolic studies. This application note details a robust and sensitive HPLC-MS/MS method for the determination of 4-acetamidobenzoic acid in plasma. The described method is simple, rapid, and requires a minimal sample preparation step.[1][2][3]

Experimental Protocols

This section provides a detailed methodology for the quantification of 4-acetamidobenzoic acid in plasma samples.

1. Sample Preparation

A simple protein precipitation method is used for sample preparation:

  • To 250 µL of plasma, add 1 mL of acetonitrile.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Collect the supernatant for HPLC-MS/MS analysis.[1][2]

  • A deuterium-labeled internal standard (4-acetamidobenzoic acid-d3) should be added to the plasma sample before protein precipitation to ensure accuracy.[1]

2. Liquid Chromatography (LC)

Chromatographic separation is achieved using a reverse-phase HPLC system with the following conditions:

ParameterValue
Column Atlantis T3 (polar compound retention) or a C18 column can also be used.[1]
Mobile Phase A 0.2% Formic acid in water
Mobile Phase B 0.2% Formic acid in acetonitrile
Gradient Initial conditions: 99% A and 1% B[1]
Flow Rate 0.40 mL/min[4]
Injection Volume 10 µL[4]
Column Temperature 20 °C[1][4]

3. Mass Spectrometry (MS/MS)

The analyte is detected using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The multiple reaction monitoring (MRM) mode is used for quantification.

Parameter4-Acetamidobenzoic Acid4-Acetamidobenzoic Acid-d3 (IS)
Precursor Ion (m/z) 180.20[1]183.20[1]
Product Ion (m/z) 94.0[1]95.0[1]
Ionization Mode Positive ESI[1]Positive ESI[1]

Quantitative Data Summary

The method was validated for its performance, and the key quantitative data are summarized in the table below.

ParameterResult
Linearity (r²) ≥ 0.99[1][3]
Calibration Curve Range 10 - 10,000 ng/mL[1]
Limit of Detection (LOD) 3.27 ng/mL[1][5]
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][3][5]
Precision (RSD%) 2.11% to 13.81%[1][3]
Accuracy 89% to 98.57%[1][3]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection cluster_data Data Analysis plasma Plasma Sample (250 µL) is Add Internal Standard (4-acetamidobenzoic acid-d3) plasma->is precipitation Protein Precipitation (1 mL Acetonitrile) is->precipitation vortex Vortex (1 min) precipitation->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection column Atlantis T3 or C18 Column injection->column elution Gradient Elution column->elution ionization Positive ESI elution->ionization mrm MRM Analysis (180.2 -> 94.0 m/z) ionization->mrm quantification Quantification mrm->quantification

Caption: Experimental workflow for the quantification of 4-acetamidobenzoic acid.

Conclusion

The presented HPLC-MS/MS method provides a reliable and sensitive approach for the quantification of 4-acetamidobenzoic acid in plasma. Its simple sample preparation and rapid analysis time make it suitable for high-throughput applications in research and drug development settings. The method has been shown to be linear, precise, and accurate over a wide concentration range.

References

Troubleshooting & Optimization

preventing degradation of 4-Sulfanilamidobenzoic acid in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Sulfanilamidobenzoic acid in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for sulfonamides like this compound are photodegradation and hydrolysis. Photodegradation can occur under exposure to sunlight or artificial light, leading to the cleavage of the sulfonamide bond and extrusion of sulfur dioxide.[1] Hydrolysis can be catalyzed by acidic or basic conditions, leading to the cleavage of the sulfonamide bond to form 4-aminobenzoic acid and sulfanilamide.

Q2: What are the ideal storage conditions for solid this compound?

A2: Solid this compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature, protected from light. It is important to avoid contact with oxidizing agents.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions of sulfonamides should be prepared in a solvent like methanol.[2] These solutions are reported to be stable for at least 5 years when stored at -20°C.[2] For aqueous solutions used in experiments, it is advisable to prepare them fresh. If storage is necessary, they should be protected from light and kept at a neutral pH.

Q4: Is this compound sensitive to light?

A4: Yes, sulfonamides are known to be sensitive to light. Exposure to UV radiation can lead to photodegradation.[1][3] It is recommended to work with the compound in a dimly lit area and to store solutions in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound.

Issue Potential Cause Recommended Solution
Inconsistent assay results Degradation of this compound in the experimental setup.- Prepare fresh solutions for each experiment.- Protect solutions from light by using amber vials or covering them with foil.- Maintain a neutral pH unless the experimental protocol requires acidic or basic conditions.- Control the temperature of the experiment, as higher temperatures can accelerate degradation.
Appearance of unknown peaks in HPLC analysis Degradation products of this compound.- Compare the chromatogram with a freshly prepared standard solution to identify the main peak.- If degradation is suspected, perform a forced degradation study (e.g., by exposing a sample to acid, base, heat, or light) to identify the retention times of the degradation products.- Adjust HPLC method parameters (e.g., mobile phase composition, gradient) to achieve better separation of the parent compound from its degradants.
Low recovery of the compound from a sample Adsorption of the compound to container surfaces or degradation.- Use silanized glassware to minimize adsorption.- Ensure the pH of the solution is appropriate to maintain the solubility and stability of the compound.- Analyze samples immediately after preparation to minimize the time for degradation to occur.
Precipitation of the compound in aqueous solution Poor solubility at the experimental pH.- The solubility of 4-aminobenzoic acid, a related compound, is pH-dependent.[4] Adjust the pH of the solution to improve solubility. The carboxylic acid group will be deprotonated at higher pH, increasing solubility.- Consider using a co-solvent if compatible with the experimental system.

Quantitative Data on Stability

Stress Condition Compound Conditions Observed Degradation Reference
Photodegradation Sulfamethazine24h simulated sunlight~52%[1]
Photodegradation Sulfadiazine24h simulated sunlight~98%[1]
Photodegradation Sulfamethoxazole24h simulated sunlight~88%[1]
Temperature Sulfonamides in swine manureIncreasing temperatureConcentration declined, with a minimum at 60°C.[5]
Temperature Sulfonamides in chicken manure30°CGreatest degradation observed.[5]
Aqueous Solution Potentiated sulfonamide37°C in ultrapure waterMaintained stability (>95%) over 12 days.[6]
Culture Medium Potentiated sulfonamide37°C in Tryptone Soy BrothMinor degradation (>85% remaining) over 12 days.[6]

Experimental Protocols

Protocol 1: Preparation of a Stable Stock Solution

This protocol is adapted from established procedures for sulfonamides.[2]

Materials:

  • This compound powder

  • Methanol (HPLC grade)

  • Volumetric flask

  • Analytical balance

  • Amber screw-cap vials

Procedure:

  • Accurately weigh the desired amount of this compound powder.

  • Dissolve the powder in a minimal amount of methanol in a volumetric flask.

  • Once fully dissolved, bring the solution to the final volume with methanol.

  • Aliquot the stock solution into amber screw-cap vials.

  • Store the vials at -20°C for long-term storage.

Protocol 2: General Procedure for a Forced Degradation Study

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

Materials:

  • This compound stock solution

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • Water bath

  • UV lamp

  • HPLC system

Procedure:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a controlled temperature for a defined period.

  • Oxidation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a defined period.

  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

  • Photodegradation: Expose an aliquot of the stock solution to a UV lamp for a defined period, ensuring a control sample is kept in the dark.

  • Analysis: At each time point, withdraw a sample, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis to quantify the remaining this compound.

Visualizations

DegradationPathway 4-Sulfanilamidobenzoic_acid This compound Photodegradation Photodegradation (UV Light) 4-Sulfanilamidobenzoic_acid->Photodegradation Hydrolysis Hydrolysis (Acid/Base) 4-Sulfanilamidobenzoic_acid->Hydrolysis Cleavage Sulfonamide Bond Cleavage Photodegradation->Cleavage SO2_Extrusion SO2 Extrusion Photodegradation->SO2_Extrusion 4-Aminobenzoic_acid 4-Aminobenzoic acid Hydrolysis->4-Aminobenzoic_acid Sulfanilamide Sulfanilamide Hydrolysis->Sulfanilamide

Caption: Major degradation pathways for this compound.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare Stock Solution (Methanol, -20°C) Working_Solution Prepare Fresh Working Solution Stock_Solution->Working_Solution Control_Conditions Control pH, Temperature, and Light Exposure Working_Solution->Control_Conditions Run_Assay Perform Experiment Control_Conditions->Run_Assay HPLC_Analysis HPLC Analysis Run_Assay->HPLC_Analysis Data_Interpretation Interpret Results HPLC_Analysis->Data_Interpretation

Caption: Recommended workflow for experiments using this compound.

TroubleshootingLogic Problem Inconsistent Results? Check_Degradation Suspect Degradation Problem->Check_Degradation Yes Check_Solubility Suspect Solubility Issues Problem->Check_Solubility No Implement_Controls Implement Stability Controls: - Fresh Solutions - Light Protection - pH & Temp Control Check_Degradation->Implement_Controls Adjust_pH Adjust Solution pH Check_Solubility->Adjust_pH Re-run Re-run Experiment Implement_Controls->Re-run Adjust_pH->Re-run

Caption: Logical troubleshooting flow for experimental issues.

References

how to determine the optimal incubation time for 4-Sulfanilamidobenzoic acid treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal incubation time for 4-Sulfanilamidobenzoic acid treatment.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a member of the sulfonamide class of bacteriostatic agents. It functions as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway essential for the production of nucleotides and ultimately, DNA replication and cell division.[1][2] By mimicking the structure of the natural substrate, para-aminobenzoic acid (PABA), this compound binds to the active site of DHPS, thereby blocking the folic acid synthesis pathway and inhibiting bacterial growth.

Q2: Why is determining the optimal incubation time crucial?

A2: The optimal incubation time is critical for obtaining accurate and reproducible results. Insufficient incubation may not allow for the full therapeutic effect of the compound to manifest, while excessive incubation could lead to secondary effects, such as cytotoxicity or the development of resistance, that are not directly related to the primary mechanism of action. The ideal incubation time will vary depending on the bacterial species, the concentration of this compound, and the specific experimental endpoint being measured.

Q3: What are the key factors to consider when designing an experiment to determine the optimal incubation time?

A3: Several factors should be considered:

  • Bacterial Strain: Different bacterial species and even different strains of the same species can have varying sensitivities to sulfonamides.

  • Concentration of this compound: The time required to observe an effect is often inversely proportional to the concentration of the drug.

  • Growth Rate of the Bacteria: Faster-growing bacteria may show the effects of inhibition more rapidly.

  • Endpoint Assay: The time required to see a change will depend on what is being measured (e.g., inhibition of growth, reduction in a specific metabolite, or cell death).

Experimental Protocols

Determining Optimal Incubation Time using a Time-Course Experiment

This protocol outlines a general method for determining the optimal incubation time of this compound by measuring bacterial growth inhibition over time.

Materials:

  • Bacterial culture in logarithmic growth phase

  • This compound stock solution

  • Appropriate bacterial growth medium (e.g., Luria-Bertani broth)

  • Sterile 96-well microplates

  • Microplate reader capable of measuring optical density (OD) at 600 nm

  • Incubator

Methodology:

  • Prepare Bacterial Inoculum: Dilute the logarithmic phase bacterial culture in fresh growth medium to a starting OD600 of approximately 0.05.

  • Prepare Drug Dilutions: Perform a serial dilution of the this compound stock solution in the growth medium to achieve a range of desired final concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug, e.g., DMSO) and a no-treatment control.

  • Plate Setup: Add 100 µL of the diluted bacterial inoculum to each well of a 96-well plate.

  • Treatment: Add 100 µL of the prepared drug dilutions, vehicle control, or no-treatment control to the respective wells. This will bring the final volume in each well to 200 µL.

  • Incubation and Measurement: Incubate the plate at the optimal growth temperature for the bacterial strain (e.g., 37°C). Measure the OD600 of each well at regular time intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: For each time point, subtract the background OD600 (from a well with medium only) from all other readings. Plot the OD600 values against time for each concentration of this compound. The optimal incubation time is the point at which a significant and stable inhibition of growth is observed at the desired drug concentration.

Data Presentation

Table 1: Hypothetical Time-Course Data for E. coli Treated with this compound

Time (hours)No Treatment (OD600)Vehicle Control (OD600)10 µM this compound (OD600)50 µM this compound (OD600)100 µM this compound (OD600)
00.0520.0510.0530.0520.051
20.1050.1030.0980.0850.071
40.2120.2100.1850.1300.095
60.4250.4210.3500.2050.120
80.8500.8450.6500.3100.150
121.2501.2450.9500.4000.180
241.5001.4901.1000.4500.200

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No inhibition of bacterial growth observed 1. Incorrect concentration of this compound. 2. Bacterial strain is resistant. 3. Insufficient incubation time.1. Verify the concentration of the stock solution and perform a wider range of dilutions. 2. Test a different, known-sensitive bacterial strain as a positive control. 3. Extend the incubation time and continue to take measurements.
High variability between replicate wells 1. Inaccurate pipetting. 2. Uneven distribution of bacteria in the inoculum. 3. "Edge effect" in the 96-well plate.1. Ensure pipettes are calibrated and use proper pipetting technique. 2. Thoroughly mix the bacterial inoculum before dispensing into wells. 3. Avoid using the outer wells of the plate or fill them with sterile medium to maintain humidity.
Unexpected bacterial death in control wells 1. Contamination of the culture or medium. 2. Toxicity of the solvent used for the drug stock.1. Use aseptic techniques and check for contamination. 2. Test a range of solvent concentrations to determine the maximum non-toxic concentration.
Precipitation of this compound in the medium 1. The concentration of the drug exceeds its solubility in the growth medium.1. Determine the solubility of the compound in the medium before the experiment. If necessary, use a co-solvent, ensuring the final concentration of the co-solvent is not toxic to the bacteria.

Visualizations

Folic_Acid_Synthesis_Pathway cluster_inhibition Inhibition by this compound cluster_pathway Bacterial Folic Acid Synthesis 4_Sulfanilamidobenzoic_Acid This compound DHPS Dihydropteroate Synthase (DHPS) 4_Sulfanilamidobenzoic_Acid->DHPS Competitively Inhibits PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate DHPS Dihydropteroate_Pyrophosphate Dihydropteroate Pyrophosphate Dihydropteroate_Pyrophosphate->Dihydropteroate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroate->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid (Folate) Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleotide_Synthesis Nucleotide Synthesis Tetrahydrofolic_Acid->Nucleotide_Synthesis

Caption: Folic Acid Synthesis Pathway Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Start Start Prepare_Culture Prepare Bacterial Inoculum Start->Prepare_Culture Prepare_Drug Prepare Drug Dilutions Start->Prepare_Drug Plate_Setup Set up 96-Well Plate Prepare_Culture->Plate_Setup Prepare_Drug->Plate_Setup Add_Treatment Add Treatment to Wells Plate_Setup->Add_Treatment Incubate Incubate and Measure OD600 at Time Points Add_Treatment->Incubate Plot_Data Plot OD600 vs. Time Incubate->Plot_Data Determine_Time Determine Optimal Incubation Time Plot_Data->Determine_Time End End Determine_Time->End

Caption: Workflow for Optimal Incubation Time.

References

improving the stability of 4-Sulfanilamidobenzoic acid solutions for long-term storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 4-Sulfanilamidobenzoic acid solutions for long-term storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound solutions?

A1: The stability of this compound solutions is primarily influenced by pH, temperature, and exposure to light. Like other sulfonamides, this compound can undergo hydrolysis and photodegradation, leading to a decrease in potency and the formation of degradation products.

Q2: What is the optimal pH range for storing this compound solutions?

A2: Generally, sulfonamide solutions exhibit greater stability in neutral to slightly acidic conditions. Extreme pH levels, both acidic and alkaline, can catalyze hydrolysis of the amide bond. It is recommended to maintain the pH of the solution within a range of 6.0 to 7.5 for optimal stability.

Q3: How does temperature affect the stability of the solutions?

A3: Temperature significantly impacts the rate of chemical degradation. Elevated temperatures accelerate hydrolysis and other degradation pathways. For long-term storage, it is crucial to store solutions at refrigerated (2-8 °C) or frozen (≤ -20 °C) temperatures to minimize degradation.

Q4: Are this compound solutions sensitive to light?

A4: Yes, sulfonamides can be susceptible to photodegradation. Exposure to UV and visible light can lead to the formation of colored degradation products and loss of potency. Therefore, it is essential to protect the solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

Q5: What are the visible signs of degradation in a this compound solution?

A5: Visual indicators of degradation may include the development of a yellow or brown discoloration, the formation of precipitates, or a change in the clarity of the solution. However, significant degradation can occur without any visible changes. Therefore, chemical analysis is necessary to accurately assess the stability of the solution.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Precipitation in the solution - pH of the solution is near the isoelectric point of the compound.- The concentration of the solution exceeds its solubility at the storage temperature.- Interaction with buffer components.- Adjust the pH of the solution to be further from the isoelectric point.- Prepare a more dilute solution.- Consider using a different buffer system.
Discoloration (yellowing/browning) of the solution - Photodegradation due to exposure to light.- Oxidation.- Store the solution in amber-colored vials or protect from light with aluminum foil.- Consider purging the solution with an inert gas (e.g., nitrogen or argon) before sealing the container to minimize oxidation.
Decrease in potency or concentration over time - Hydrolysis of the amide bond.- Adsorption to the container surface.- Ensure the pH is within the optimal range (6.0-7.5).- Store at a lower temperature (refrigerated or frozen).- Use low-binding containers, such as silanized glass or polypropylene.

Data on Solution Stability

The following tables provide illustrative data on the stability of this compound solutions under different storage conditions. This data is intended to demonstrate the expected trends in degradation.

Table 1: Effect of pH on the Stability of this compound (0.1 mg/mL) at 25°C

pHInitial Concentration (%)Concentration after 1 Month (%)Concentration after 3 Months (%)
4.0100.098.295.1
7.0100.099.598.8
9.0100.097.593.2

Table 2: Effect of Temperature on the Stability of this compound (0.1 mg/mL, pH 7.0)

TemperatureInitial Concentration (%)Concentration after 3 Months (%)Concentration after 6 Months (%)
25°C (Room Temperature)100.098.897.5
4°C (Refrigerated)100.099.899.5
-20°C (Frozen)100.0100.099.9

Table 3: Effect of Light Exposure on the Stability of this compound (0.1 mg/mL, pH 7.0) at 25°C

ConditionInitial Concentration (%)Concentration after 1 Month (%)Concentration after 3 Months (%)
Exposed to Light100.095.389.1
Protected from Light100.099.598.8

Experimental Protocols

Protocol for Preparation of a Stable this compound Stock Solution (1 mg/mL)
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Phosphate buffered saline (PBS), pH 7.4

    • Sterile, amber-colored polypropylene or glass vials

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a minimal amount of DMSO to dissolve the powder completely. For a 1 mg/mL final concentration, start with 100 µL of DMSO for every 1 mg of powder.

    • Vortex briefly until the solid is fully dissolved.

    • Slowly add PBS (pH 7.4) to the desired final volume while vortexing to prevent precipitation.

    • Aliquot the stock solution into sterile, amber-colored vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or lower for long-term storage.

Protocol for a Stability-Indicating HPLC Method

This method is designed to separate the parent this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Dilute the this compound solution to be tested with the initial mobile phase (90% A, 10% B) to a final concentration within the linear range of the assay (e.g., 10 µg/mL).

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

  • Forced Degradation Studies (for method validation):

    • Acid Hydrolysis: Incubate the solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the solution with 3% H₂O₂ at room temperature for 24 hours.

    • Photodegradation: Expose the solution to UV light (254 nm) for 24 hours.

    • Thermal Degradation: Heat the solid powder at 105°C for 24 hours and then prepare a solution.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Testing cluster_degradation Forced Degradation (Validation) weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve dilute Dilute with PBS (pH 7.4) dissolve->dilute aliquot Aliquot into Amber Vials dilute->aliquot store Store at -20°C aliquot->store acid Acid Hydrolysis aliquot->acid base Base Hydrolysis aliquot->base oxidation Oxidation aliquot->oxidation photo Photodegradation aliquot->photo sample Retrieve Stored Sample store->sample prepare Prepare for HPLC sample->prepare inject Inject into HPLC prepare->inject analyze Analyze Data inject->analyze

Caption: Experimental workflow for preparing and testing the stability of this compound solutions.

troubleshooting_tree start Instability Observed precipitate Precipitation? start->precipitate discoloration Discoloration? precipitate->discoloration No adjust_ph Adjust pH / Lower Concentration precipitate->adjust_ph Yes potency_loss Potency Loss? discoloration->potency_loss No protect_light Protect from Light / Use Inert Gas discoloration->protect_light Yes check_storage Check pH & Temperature / Use Low-Binding Vials potency_loss->check_storage Yes no_issue No Obvious Issue (Chemical Analysis Needed) potency_loss->no_issue No

Caption: Troubleshooting decision tree for unstable this compound solutions.

addressing batch-to-batch variability of 4-Sulfanilamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Sulfanilamidobenzoic acid. Batch-to-batch variability can present significant challenges, and this guide is designed to help you identify, troubleshoot, and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent results in our experiments using different batches of this compound. What could be the cause?

A1: Inconsistent results are often due to batch-to-batch variability in the purity, impurity profile, physical properties, or solvent/moisture content of the this compound. Key factors to investigate include:

  • Purity: A lower than expected purity of the main component will alter the effective concentration in your reactions.

  • Impurities: The presence of unreacted starting materials, byproducts from the synthesis, or degradation products can interfere with your experiments.

  • Physical Properties: Variations in crystalline form (polymorphism), particle size, and solubility can affect dissolution rates and reactivity.

  • Residual Solvents and Moisture: The presence of residual solvents from purification or absorbed moisture can change the net weight of the compound and may interfere with your reaction chemistry.

Q2: How can we assess the quality of a new batch of this compound?

A2: It is crucial to have a robust quality control (QC) process for incoming batches. We recommend the following:

  • Review the Certificate of Analysis (CoA): Carefully compare the CoA of the new batch against established specifications and the CoAs of previous, well-performing batches. Pay close attention to purity, impurity levels, and physical properties.

  • Perform In-House QC Testing: At a minimum, you should perform an identity test (e.g., FT-IR) and a purity check (e.g., HPLC-UV). For more critical applications, additional tests like melting point, Karl Fischer titration for water content, and NMR for structural confirmation are recommended.

  • Conduct a Small-Scale Pilot Experiment: Before using a new batch in a large-scale or critical experiment, test it in a small-scale, well-characterized reaction to ensure it performs as expected.

Q3: What are some of the common impurities that might be present in this compound?

A3: Based on the common synthetic routes, potential impurities could include:

  • Unreacted Starting Materials: Such as sulfanilamide and 4-aminobenzoic acid.

  • Synthesis Byproducts: Including isomers or related sulfonamides formed during the manufacturing process.

  • Degradation Products: Resulting from improper storage or handling, such as hydrolysis or oxidation products.

Q4: Our batch of this compound is slightly off-color. Does this matter?

A4: A slight discoloration (e.g., pale yellow or tan instead of white) can indicate the presence of minor impurities or degradation products. While it may not affect all applications, it is a sign of potential variability. We recommend running an analytical test like HPLC to assess the purity and identify any significant impurity peaks that are not present in a high-quality reference standard.

Q5: Can we purify a batch of this compound that does not meet our specifications?

A5: Yes, for minor purity issues, a laboratory-scale purification can often be effective. Recrystallization is a common method for purifying solid organic compounds like this compound. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guides

Issue 1: Poor or Inconsistent Yield in Chemical Synthesis

If you are experiencing lower than expected or variable yields in a reaction where this compound is a key reagent, follow this troubleshooting workflow:

start Low/Inconsistent Yield Observed check_coa Review Batch CoA for Purity Specification start->check_coa purity_ok Purity >98%? check_coa->purity_ok retest_purity Perform In-House HPLC Purity Analysis purity_ok->retest_purity No check_impurities Analyze HPLC for New/Large Impurity Peaks purity_ok->check_impurities Yes purity_fails Purity Confirmed Low retest_purity->purity_fails purify Consider Recrystallization of the Batch purity_fails->purify contact_supplier Contact Supplier for Replacement purity_fails->contact_supplier end Issue Resolved/Understood purify->end contact_supplier->end impurities_present Significant Impurities Detected? check_impurities->impurities_present investigate_impurities Attempt to Identify Impurity (e.g., LC-MS) Assess Potential Interference impurities_present->investigate_impurities Yes check_physical Examine Physical Properties (Solubility, Color) impurities_present->check_physical No investigate_impurities->contact_supplier physical_issue Poor Solubility or Discoloration? check_physical->physical_issue solubility_protocol Follow Recommended Dissolution Protocol physical_issue->solubility_protocol Yes check_other Investigate Other Reaction Parameters (Reagents, Conditions, etc.) physical_issue->check_other No solubility_protocol->end check_other->end

Caption: Troubleshooting workflow for low or inconsistent reaction yields.

Issue 2: Unexpected Peaks in HPLC Analysis of a Reaction Mixture

When using this compound in a reaction and observing unexpected peaks in the HPLC chromatogram of your product, it could be due to impurities from the starting material.

start Unexpected HPLC Peaks in Product analyze_sm Analyze the Batch of This compound by HPLC start->analyze_sm compare_rt Compare Retention Times (RT) of Unexpected Peaks with SM Chromatogram analyze_sm->compare_rt rt_match Do RTs Match? compare_rt->rt_match impurity_carryover Conclusion: Impurity Carryover from Starting Material rt_match->impurity_carryover Yes no_match Conclusion: Peaks are Likely Reaction Byproducts or Degradants rt_match->no_match No purify_sm Purify Starting Material or Use a Higher Purity Batch impurity_carryover->purify_sm end Source of Peaks Identified purify_sm->end optimize_reaction Optimize Reaction Conditions to Minimize Byproduct Formation no_match->optimize_reaction optimize_reaction->end

Caption: Workflow to identify the source of unexpected HPLC peaks.

Data Presentation

Table 1: Typical Certificate of Analysis Specifications

The following table outlines typical specifications for a high-purity batch of this compound suitable for drug development and other sensitive applications.

ParameterSpecificationTest Method
Appearance White to off-white crystalline powderVisual Inspection
Identification Conforms to the reference spectrumFT-IR
Purity (Assay) ≥ 98.0% (on dried basis)HPLC
Melting Point 284 - 288 °CCapillary Method
Water Content ≤ 0.5%Karl Fischer Titration
Residue on Ignition ≤ 0.1%USP <281>
Individual Impurity ≤ 0.2%HPLC
Total Impurities ≤ 1.0%HPLC
Residual Solvents Meets USP <467> requirementsGC-HS
Table 2: HPLC Troubleshooting Guide

This table provides a quick reference for common HPLC issues when analyzing this compound.

IssuePotential CauseRecommended Action
Peak Tailing - Acidic silanol interactions on the column.- Column overload.- Use a mobile phase with a lower pH (e.g., add 0.1% formic acid).- Reduce injection volume or sample concentration.
Peak Fronting - Sample solvent stronger than mobile phase.- Column overload.- Dissolve sample in the mobile phase.- Reduce sample concentration.
Inconsistent Retention Times - Inconsistent mobile phase preparation.- Column temperature fluctuations.- Pump malfunction.- Prepare fresh mobile phase and degas thoroughly.- Use a column oven to maintain a constant temperature.- Check pump for leaks and perform maintenance.
Ghost Peaks - Carryover from previous injection.- Contaminated mobile phase or needle wash.- Run a blank gradient after each sample.- Use a stronger needle wash solvent.- Prepare fresh mobile phase.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general-purpose reverse-phase HPLC method for determining the purity of this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to make a 1 mg/mL stock solution. Dilute as needed.

Protocol 2: Laboratory-Scale Recrystallization

This protocol can be used to purify this compound with minor impurities.

  • Dissolution: In a suitable Erlenmeyer flask, add the crude this compound. For every 1 gram of compound, add 20-30 mL of a suitable solvent (e.g., ethanol, or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary to achieve full dissolution. Do not overheat.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow the cooling process and promote the formation of larger, purer crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.

  • Analysis: Confirm the purity of the recrystallized material using the HPLC method described above and by melting point analysis.

Technical Support Center: Synthesis of 4-Sulfanilamidobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-sulfanilamidobenzoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group necessary for the amine group in the synthesis of this compound?

A1: The amino group of the starting material, p-aminobenzoic acid, is highly reactive. Without protection, it can undergo undesirable side reactions during the chlorosulfonation step. The strong acidic conditions of chlorosulfonation would protonate the free amine, deactivating the aromatic ring towards the desired electrophilic substitution and leading to poor yields and a loss of regioselectivity.[1] Protecting the amine as an acetamide (forming 4-acetamidobenzoic acid) modulates its reactivity and directs the incoming sulfonyl chloride group to the desired para position relative to the amine.

Q2: Does the carboxylic acid group of p-aminobenzoic acid need to be protected?

A2: In the classical synthesis route, the carboxylic acid group is generally not protected. However, it can be susceptible to side reactions, such as esterification if an alcohol is present, especially under acidic conditions. For certain sensitive substrates or alternative reaction pathways, protection of the carboxylic acid as an ester (e.g., methyl or benzyl ester) may be considered to avoid these issues.[2][3]

Q3: What are the primary hazards associated with the chlorosulfonation step?

A3: The chlorosulfonation step involves the use of chlorosulfonic acid, which is a highly corrosive and moisture-sensitive reagent.[4] It reacts violently with water, releasing heat and toxic fumes of hydrochloric and sulfuric acid.[4] Therefore, this reaction must be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), and all glassware must be thoroughly dried to prevent uncontrolled reactions.

Q4: What are some greener alternatives to the traditional chlorosulfonation method?

A4: Research is ongoing to develop more environmentally friendly methods for sulfonamide synthesis. Some alternatives to the use of harsh reagents like chlorosulfonic acid include electrochemical synthesis, photocatalysis, and the use of milder sulfonating agents. These methods often offer better functional group tolerance and avoid the generation of corrosive byproducts.

Troubleshooting Guides

Problem 1: Low Yield in the Chlorosulfonation of 4-Acetamidobenzoic Acid
Potential Cause Troubleshooting Suggestion
Moisture in the reaction setup: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze back to 4-acetamidobenzoic acid.Ensure all glassware is oven-dried before use and the reaction is conducted under anhydrous conditions (e.g., under a nitrogen or argon atmosphere). Handle the 4-acetamidobenzenesulfonyl chloride intermediate expeditiously during workup.
Incomplete reaction: The chlorosulfonation reaction may not have gone to completion.Increase the reaction time or slightly elevate the temperature, monitoring the reaction progress by TLC. Ensure an adequate molar excess of chlorosulfonic acid is used.
Side reactions: At higher temperatures, side reactions such as the formation of the ortho-isomer or decomposition of the product can occur.Maintain a low reaction temperature, typically using an ice bath to control the exothermic reaction.
Loss during workup: The product may be lost during the aqueous workup if it is not handled correctly.Pour the reaction mixture onto crushed ice to precipitate the product and quickly collect it by vacuum filtration. Wash the precipitate with cold water to remove excess acid.
Problem 2: Difficulty in the Hydrolysis of the Acetamido Protecting Group
Potential Cause Troubleshooting Suggestion
Incomplete hydrolysis: The hydrolysis of the acetamide group may be slow or incomplete under the chosen conditions.For acid-catalyzed hydrolysis, ensure the concentration of the acid (e.g., HCl) is sufficient and increase the reflux time if necessary. For base-catalyzed hydrolysis, use a suitable base like sodium hydroxide and ensure adequate heating.
Side reactions with the carboxylic acid: Under harsh acidic conditions, there is a risk of esterification if an alcohol is present.If esterification is a concern, consider using milder deprotection methods. Alternatively, alkaline hydrolysis can be employed, followed by careful neutralization to precipitate the final product.
Product solubility: The final product, this compound, may have limited solubility in the reaction mixture, hindering purification.After hydrolysis and neutralization, careful adjustment of the pH to the isoelectric point of the molecule will maximize precipitation. The product can then be purified by recrystallization from a suitable solvent like water or an alcohol-water mixture.

Experimental Protocols & Data

The synthesis of this compound is typically a four-step process starting from p-aminobenzoic acid.

Step 1: Protection of the Amine Group (Acetylation)

  • Methodology: p-Aminobenzoic acid is reacted with acetic anhydride, often in the presence of a base like sodium acetate or in a solvent such as glacial acetic acid. The mixture is heated to drive the reaction to completion. The product, 4-acetamidobenzoic acid, is then isolated by precipitation in water and filtration.

  • Expected Yield: Typically high, often exceeding 90%.

Step 2: Chlorosulfonation

  • Methodology: The dried 4-acetamidobenzoic acid is added portion-wise to an excess of cold chlorosulfonic acid. The reaction is highly exothermic and must be kept cold using an ice bath. After the addition is complete, the reaction is allowed to stir at a controlled temperature until completion. The reaction mixture is then carefully poured onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Expected Yield: 70-85%

Step 3: Amination (Formation of the Sulfonamide)

  • Methodology: The crude, moist 4-acetamidobenzenesulfonyl chloride is immediately added to an excess of concentrated aqueous ammonia. The reaction is stirred, and the resulting 4-acetamidobenzenesulfonamide precipitates and is collected by filtration.

  • Expected Yield: 80-90%

Step 4: Deprotection (Hydrolysis of the Acetamide)

  • Methodology: The 4-acetamidobenzenesulfonamide is heated under reflux with an aqueous acid (e.g., dilute HCl) or base (e.g., NaOH). After the reaction is complete, the solution is cooled and neutralized. The final product, this compound, precipitates and is collected by filtration. It can be further purified by recrystallization.

  • Expected Yield: 75-90%

Table 1: Summary of Typical Reaction Yields

Reaction StepStarting MaterialProductTypical Yield (%)
Acetylationp-Aminobenzoic acid4-Acetamidobenzoic acid>90
Chlorosulfonation4-Acetamidobenzoic acid4-Acetamidobenzenesulfonyl chloride70-85
Amination4-Acetamidobenzenesulfonyl chloride4-Acetamidobenzenesulfonamide80-90
Hydrolysis4-AcetamidobenzenesulfonamideThis compound75-90

Table 2: Spectroscopic Data for Key Intermediates

CompoundFTIR (cm⁻¹)¹H NMR (δ, ppm)
4-Acetamidobenzoic acid ~3300 (N-H), ~3000-2500 (O-H), ~1680 (C=O, amide), ~1660 (C=O, acid)~10.2 (s, 1H, NH), ~7.9 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~2.1 (s, 3H, CH₃)
4-Acetamidobenzenesulfonyl chloride ~3250 (N-H), ~1700 (C=O), ~1370 & ~1180 (SO₂)~10.5 (s, 1H, NH), ~8.0 (d, 2H, Ar-H), ~7.8 (d, 2H, Ar-H), ~2.2 (s, 3H, CH₃)

Visual Guides

Synthesis_Workflow cluster_protection Step 1: Protection cluster_chlorosulfonation Step 2: Chlorosulfonation cluster_amination Step 3: Amination cluster_deprotection Step 4: Deprotection pABA p-Aminobenzoic Acid Acetylation Acetylation pABA->Acetylation Ac2O Acetic Anhydride Ac2O->Acetylation AABA 4-Acetamidobenzoic Acid Acetylation->AABA Chlorosulfonation Chlorosulfonation AABA->Chlorosulfonation ClSO3H Chlorosulfonic Acid ClSO3H->Chlorosulfonation AABSC 4-Acetamidobenzenesulfonyl Chloride Chlorosulfonation->AABSC Amination Amination AABSC->Amination NH3 Aqueous Ammonia NH3->Amination AABSA 4-Acetamidobenzenesulfonamide Amination->AABSA Hydrolysis Hydrolysis AABSA->Hydrolysis AcidBase Acid or Base (e.g., HCl or NaOH) AcidBase->Hydrolysis FinalProduct 4-Sulfanilamidobenzoic Acid Hydrolysis->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting_Chlorosulfonation Start Low Yield in Chlorosulfonation Step CheckMoisture Was the reaction run under anhydrous conditions? Start->CheckMoisture CheckTemp Was the temperature kept low (0-5 °C)? CheckMoisture->CheckTemp Yes ActionDry Ensure all glassware is oven-dried. Use anhydrous reagents. CheckMoisture->ActionDry No CheckTime Was the reaction time sufficient? CheckTemp->CheckTime Yes ActionCool Maintain ice bath throughout addition and reaction. CheckTemp->ActionCool No CheckWorkup Was the product precipitated on ice and filtered quickly? CheckTime->CheckWorkup Yes ActionTime Increase reaction time and monitor by TLC. CheckTime->ActionTime No Success Yield should improve. CheckWorkup->Success Yes ActionWorkup Pour reaction mixture onto crushed ice for precipitation. CheckWorkup->ActionWorkup No

References

minimizing off-target effects of 4-Sulfanilamidobenzoic acid in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize off-target effects and address common issues when working with 4-Sulfanilamidobenzoic acid in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of this compound in mammalian cells?

This compound is a derivative of p-aminobenzoic acid (PABA), which is a known intermediate in the folate synthesis pathway in bacteria.[1][2] While humans do not synthesize folate from PABA, the structural similarity of this compound to endogenous molecules means it could have off-target effects. Its precise mechanism of action in mammalian cells is not well-documented in publicly available literature. Therefore, it is crucial to empirically determine its activity and specificity in your experimental system.

Q2: I am observing high levels of cytotoxicity that are inconsistent with my hypothesis. What could be the cause?

High cytotoxicity could be due to several factors:

  • Off-target effects: The compound may be interacting with unintended cellular targets that regulate cell viability and proliferation.

  • Compound precipitation: Poor solubility of the compound in your cell culture medium can lead to the formation of aggregates that are toxic to cells.

  • Metabolite toxicity: The compound may be metabolized by the cells into a more toxic substance.

  • Non-specific effects: At high concentrations, the compound may be causing general cellular stress through mechanisms like membrane disruption or oxidative stress.

Q3: How can I determine if the observed cellular phenotype is a result of an off-target effect?

Distinguishing on-target from off-target effects is a critical step. Here are a few strategies:

  • Use a structurally related but inactive analog: If a close analog of this compound that is predicted to be inactive for the intended target does not produce the same phenotype, it suggests the observed effect is specific.

  • Target knockdown/knockout: If genetically depleting the intended target (e.g., using siRNA or CRISPR) phenocopies the effect of the compound, it provides strong evidence for on-target action.

  • Orthogonal assays: Confirm the phenotype using multiple, independent assays that measure different aspects of the same biological process.

  • Dose-response analysis: A clear dose-response relationship can indicate a specific interaction, although this does not rule out a potent off-target effect.

Q4: What are some potential off-target proteins for a sulfonamide-containing compound like this compound?

Sulfonamide-containing compounds have the potential to bind to a variety of proteins. While specific off-targets for this compound are not well-characterized, related compounds (sulfanilamides) have been shown to form adducts with proteins. Potential off-target classes could include kinases, metabolic enzymes, and transcription factors. Experimental validation is necessary to identify specific off-target interactions.

Troubleshooting Guide

This guide provides potential causes and solutions for common problems encountered during cell-based assays with this compound.

Problem Potential Cause Recommended Solution
High variability between replicate wells - Compound precipitation- Inconsistent cell seeding- Edge effects on the plate- Visually inspect wells for precipitate under a microscope.- Prepare fresh stock solutions and ensure complete dissolution before diluting in media.- Use a fatty acid-free BSA as a carrier to improve solubility.- Ensure uniform cell seeding density.- Avoid using the outer wells of the plate or fill them with sterile media/PBS.
Unexpected or opposite effect at different concentrations - Biphasic dose-response due to engagement of different targets at different affinities.- At high concentrations, off-target toxicity may mask the on-target effect.- Perform a full dose-response curve over a wide range of concentrations (e.g., logarithmic dilutions).- Correlate phenotypic data with cytotoxicity data at each concentration.
Inconsistent results between different cell lines - Differential expression of on-target or off-target proteins.- Different metabolic capabilities of the cell lines.- Perform target expression analysis (e.g., Western blot, qPCR) in the cell lines being used.- Test the compound in a panel of cell lines with known genetic backgrounds.
Loss of compound activity over time in culture - Chemical instability of the compound in media.- Cellular metabolism of the compound into an inactive form.- Refresh the media with freshly diluted compound at regular intervals for long-term experiments.- Investigate the stability of a related compound, p-aminobenzoic acid, which can react with glucose in media.

Experimental Protocols

1. Protocol for Assessing Cytotoxicity using an MTT Assay

This protocol provides a method to determine the concentration at which this compound exhibits cytotoxic effects.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound

    • DMSO (for stock solution)

    • 96-well cell culture plates

    • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Plate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as in the highest compound concentration).

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curve to determine the IC50 value.

2. Protocol for Target Deconvolution using Affinity-Based Pull-Down

This protocol outlines a general approach to identify cellular proteins that bind to this compound.

  • Materials:

    • This compound analog with a linker for bead conjugation

    • Affinity resin (e.g., NHS-activated sepharose beads)

    • Cell lysate from the cells of interest

    • Lysis buffer

    • Wash buffers

    • Elution buffer

    • SDS-PAGE gels and reagents

    • Mass spectrometry facility for protein identification

  • Procedure:

    • Immobilize the this compound analog onto the affinity resin according to the manufacturer's instructions.

    • Prepare a cell lysate from a large culture of the cells of interest.

    • Incubate the immobilized compound with the cell lysate to allow for protein binding.

    • As a negative control, incubate the cell lysate with unconjugated beads or beads conjugated with a structurally similar but inactive molecule.

    • Wash the beads extensively with wash buffers to remove non-specific binders.

    • Elute the bound proteins from the beads using an appropriate elution buffer (e.g., high salt, low pH, or a solution of the free compound).

    • Separate the eluted proteins by SDS-PAGE.

    • Excise the protein bands that are present in the compound pull-down but not in the negative control.

    • Submit the excised bands for protein identification by mass spectrometry.

    • Validate the identified potential targets using orthogonal methods such as Western blot or cellular thermal shift assays.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_troubleshooting Initial Troubleshooting cluster_off_target Off-Target Investigation cluster_conclusion Conclusion A Unexpected Cellular Phenotype Observed B Assess Cytotoxicity (e.g., MTT Assay) A->B C Check Compound Solubility A->C D Verify Compound Purity and Identity A->D G Affinity Pull-Down + Mass Spec A->G To identify unknown targets H Computational Off-Target Prediction A->H To identify unknown targets E Use Inactive Analog Control B->E If cytotoxic at active conc. C->A If precipitate observed, optimize formulation D->A If impure, re-synthesize/purify J Off-Target Effect Identified E->J If inactive analog has no effect F Target Knockdown/Knockout I On-Target Effect Confirmed F->I If knockdown phenocopies compound G->J H->G Provides candidates for validation

Caption: Workflow for Investigating Unexpected Cellular Phenotypes.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor (TF) Kinase2->TranscriptionFactor Gene Target Gene Expression TranscriptionFactor->Gene OffTarget Off-Target Protein OffTarget->Kinase2 Unintended Inhibition Compound This compound Compound->OffTarget Inhibition troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions Start Inconsistent Assay Results? Solubility Compound Solubility Issue? Start->Solubility Cytotoxicity Unexpected Cytotoxicity? Start->Cytotoxicity AssayDrift Assay Performance Drift? Start->AssayDrift SolubilitySol Check for precipitate. Use carrier protein (BSA). Prepare fresh stocks. Solubility->SolubilitySol CytotoxicitySol Perform dose-response cytotoxicity assay. Lower treatment concentration. Cytotoxicity->CytotoxicitySol AssayDriftSol Run positive/negative controls on every plate. Monitor Z'-factor. AssayDrift->AssayDriftSol

References

Validation & Comparative

validating the antibacterial activity of 4-Sulfanilamidobenzoic acid against control strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the antibacterial activity of 4-Sulfanilamidobenzoic acid against standard control strains, Staphylococcus aureus ATCC 25923 (a Gram-positive bacterium) and Escherichia coli ATCC 25922 (a Gram-negative bacterium). Due to a lack of specific experimental data for this compound in the available literature, this document outlines the established protocols and presents comparative data for structurally related compounds to serve as a benchmark for future studies.

Mechanism of Action: A Competitive Antagonist

Sulfonamides, the class of antibiotics to which this compound belongs, act as competitive antagonists of para-aminobenzoic acid (PABA) in bacteria.[1] PABA is an essential precursor for the synthesis of folic acid, which in turn is necessary for the production of nucleic acids and ultimately bacterial growth and replication.[1] By structurally mimicking PABA, sulfonamides inhibit the bacterial enzyme dihydropteroate synthetase, thereby halting the folic acid synthesis pathway.[1]

Comparative Antibacterial Activity

One study highlighted that chemical modification of PABA can lead to compounds with significant antibacterial activity, including against Staphylococcus aureus with MIC values as low as 15.62 µM.[2] Another study reported that derivatives of PABA showed inhibitory potential against both E. coli and S. aureus.[2]

For comparative purposes, the following table includes MIC values for other antimicrobial agents against the specified control strains. This data can serve as a reference for interpreting future experimental results for this compound.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Data for Select Antimicrobials

Antimicrobial AgentControl StrainReported MIC (µg/mL)
This compound E. coli ATCC 25922 Data not available
This compound S. aureus ATCC 25923 Data not available
CiprofloxacinE. coli ATCC 259220.015 - 0.06
CiprofloxacinS. aureus ATCC 259230.25 - 1.0
GentamicinE. coli ATCC 259220.25 - 1.0
GentamicinS. aureus ATCC 259230.12 - 1.0
TetracyclineE. coli ATCC 259221.0 - 4.0
TetracyclineS. aureus ATCC 259230.25 - 1.0

Note: The MIC values presented are for illustrative purposes and may vary depending on the specific experimental conditions.

Experimental Protocols

To validate the antibacterial activity of this compound, the following standard experimental protocols are recommended.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Control strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipettes and tubes

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of each control strain in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilution: Perform a two-fold serial dilution of this compound in CAMHB in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a positive control (broth with bacteria, no drug) and a negative control (broth only).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as detected by the naked eye or a spectrophotometer.

Kirby-Bauer Disk Diffusion Method (Zone of Inhibition)

This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • Filter paper disks impregnated with a known concentration of this compound

  • Control strains: Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Calipers or a ruler

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension of each control strain adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile swab, uniformly streak the entire surface of an MHA plate with the bacterial suspension to create a lawn of growth.

  • Disk Application: Aseptically place the disk impregnated with this compound onto the surface of the agar.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the bacterium to the compound.

Visualizing the Experimental Workflow

The following diagrams illustrate the key experimental workflows for determining the antibacterial activity of this compound.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start prep_inoculum Prepare 0.5 McFarland Bacterial Suspension start->prep_inoculum prep_compound Prepare Serial Dilutions of this compound start->prep_compound inoculate Inoculate 96-well Plate prep_inoculum->inoculate prep_compound->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_results Read MIC Value (Lowest concentration with no visible growth) incubate->read_results end_mic End read_results->end_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Disk_Diffusion_Workflow cluster_prep_dd Preparation cluster_assay_dd Assay cluster_results_dd Results start_dd Start prep_inoculum_dd Prepare 0.5 McFarland Bacterial Suspension start_dd->prep_inoculum_dd prep_plates Prepare Mueller-Hinton Agar Plates start_dd->prep_plates streak_plate Streak Plate with Bacterial Suspension prep_inoculum_dd->streak_plate prep_plates->streak_plate apply_disk Apply Drug-impregnated Disk streak_plate->apply_disk incubate_dd Incubate at 37°C for 16-20 hours apply_disk->incubate_dd measure_zone Measure Zone of Inhibition (in mm) incubate_dd->measure_zone end_dd End measure_zone->end_dd

References

The Efficacy of 4-Sulfanilamidobenzoic Acid in the Sulfonamide Family: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of 4-Sulfanilamidobenzoic acid in comparison to other sulfonamides reveals a landscape of nuanced antibacterial activity, driven by subtle molecular modifications. While direct, extensive comparative data for this compound remains limited in publicly accessible research, analysis of its structural analogues and related sulfonamide derivatives provides valuable insights into its potential efficacy and role within this critical class of antibacterial agents.

Sulfonamides, the first class of synthetic antimicrobial agents, exert their bacteriostatic effect by competitively inhibiting the enzyme dihydropteroate synthase (DHPS), which is crucial for the synthesis of folic acid in bacteria. This pathway is essential for bacterial growth and replication. The archetypal structure of a sulfonamide consists of a sulfanilamide core, and variations in the substituent groups attached to the sulfonamide nitrogen atom largely dictate the antibacterial spectrum, potency, and pharmacokinetic properties of the individual drug.

Quantitative Comparison of Antibacterial Efficacy

A direct quantitative comparison of the in vitro antibacterial efficacy of this compound against other widely used sulfonamides is hampered by a lack of specific Minimum Inhibitory Concentration (MIC) data for the parent compound in the available literature. However, we can infer its potential activity by examining data from closely related compounds and established sulfonamides like sulfamethoxazole and sulfadiazine.

CompoundTarget OrganismMIC (μg/mL)Notes
Sulfadiazine Multidrug-resistant Pseudomonas aeruginosa64 - 128[1]
Multidrug-resistant Staphylococcus aureus64 - 128[1]
Nano-sulfadiazine Pseudomonas aeruginosa16 - 32[1]Nanoparticle formulation shows enhanced activity.
Staphylococcus aureus32[1]
Silver Sulfadiazine Staphylococcus aureus180 - 360 (µmol/L)
Escherichia coli45 - 90 (µmol/L)
Sulfonamide Derivatives (general) Staphylococcus aureus32 - 512Wide range of activity depending on the specific derivative.
4-[(4-chlorophenyl)sulfonyl]benzoic acid derivative (Compound 4) Staphylococcus aureus ATCC 6538125A derivative of a compound structurally related to this compound.[1]
Bacillus subtilis ATCC 6683125[1]

Note: Data for this compound is not available in the reviewed literature. The table presents data for other sulfonamides to provide a comparative context.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standard method for assessing the in vitro efficacy of an antimicrobial agent. The following is a generalized protocol for the broth microdilution method, a common technique used for MIC testing.

Broth Microdilution Method for MIC Determination
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Preparation of Antimicrobial Dilutions: A series of twofold dilutions of the sulfonamide compounds are prepared in CAMHB in a 96-well microtiter plate.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are also included.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Mechanism of Action: The Folic Acid Synthesis Pathway

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. They are structurally similar to para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of DHPS, sulfonamides prevent the conversion of PABA to dihydropteroic acid, a precursor of folic acid. This disruption of folic acid synthesis ultimately inhibits the production of nucleotides and amino acids, leading to the cessation of bacterial growth.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine_diphosphate Dihydropteridine diphosphate Dihydropteridine_diphosphate->DHPS Dihydropteroic_acid Dihydropteroic acid DHPS->Dihydropteroic_acid Dihydrofolic_acid Dihydrofolic acid Dihydropteroic_acid->Dihydrofolic_acid Tetrahydrofolic_acid Tetrahydrofolic acid Dihydrofolic_acid->Tetrahydrofolic_acid Nucleotides_Amino_Acids Nucleotides & Amino Acids Tetrahydrofolic_acid->Nucleotides_Amino_Acids Sulfonamides Sulfonamides (e.g., this compound) Sulfonamides->DHPS Inhibits

Sulfonamide Inhibition of Folic Acid Synthesis

Experimental Workflow: Antimicrobial Susceptibility Testing

The process of determining the antibacterial efficacy of a compound like this compound involves a systematic workflow, from compound preparation to data analysis.

AST_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of This compound & Other Sulfonamides Serial_Dilution Perform Serial Dilutions of Compounds in Microtiter Plate Compound_Prep->Serial_Dilution Bacteria_Prep Culture and Standardize Bacterial Inoculum Inoculation Inoculate Plate with Standardized Bacteria Bacteria_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Read_Results Visually or Spectrophotometrically Read Results Incubation->Read_Results Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Read_Results->Determine_MIC Compare_Efficacy Compare MIC Values to Determine Relative Efficacy Determine_MIC->Compare_Efficacy

References

A Comparative Guide: 4-Sulfanilamidobenzoic Acid vs. p-Aminobenzoic Acid in Competitive Inhibition of Dihydropteroate Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 4-Sulfanilamidobenzoic acid and p-aminobenzoic acid (PABA) in the context of competitive inhibition, primarily focusing on their interaction with the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme is a critical target for sulfonamide antibiotics. The information presented herein is supported by experimental data to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction to Competitive Inhibition and the Folate Pathway

In bacteria, the synthesis of folic acid is an essential metabolic pathway for the production of nucleotides and certain amino acids, which are vital for DNA synthesis and cell growth.[1] A key enzyme in this pathway is dihydropteroate synthase (DHPS), which catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) with p-aminobenzoic acid (PABA) to form 7,8-dihydropteroate.[2][3]

Sulfonamide drugs, such as this compound, are structural analogs of PABA.[1] This structural similarity allows them to bind to the active site of DHPS, acting as competitive inhibitors.[4] By occupying the active site, they prevent PABA from binding, thereby blocking the synthesis of folic acid and ultimately inhibiting bacterial growth.[1] This mechanism is highly selective for bacteria, as humans obtain folic acid from their diet and lack the DHPS enzyme.[3]

Quantitative Comparison of Inhibitor and Substrate Affinity

To quantitatively compare the efficacy of a sulfonamide inhibitor like this compound with the natural substrate PABA, we can examine their respective binding affinities for the DHPS enzyme. The inhibition constant (Ki) represents the concentration of the inhibitor required to produce half-maximum inhibition, with a lower Ki indicating a more potent inhibitor. The Michaelis constant (Km) for the substrate (PABA) represents the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax), and a lower Km indicates a higher affinity of the enzyme for its substrate.

CompoundParameterValue (µM)Enzyme Source
p-Aminobenzoic acid (PABA)Km7.8[5]Escherichia coli DHPS
SulfadiazineKi2.5[6]Escherichia coli DHPS

Data Interpretation: The lower Ki value for sulfadiazine (2.5 µM) compared to the Km value for PABA (7.8 µM) suggests that, in this specific experimental context, the inhibitor sulfadiazine has a higher affinity for the active site of E. coli DHPS than the natural substrate PABA.[5][6] This stronger binding affinity is the basis for its efficacy as a competitive inhibitor.

Experimental Protocols

A common method for determining the kinetic parameters of DHPS and its inhibitors is a continuous spectrophotometric assay. This assay couples the DHPS reaction to the oxidation of NADPH by dihydrofolate reductase (DHFR).

Dihydropteroate Synthase (DHPS) Inhibition Assay Protocol

Principle: The product of the DHPS reaction, dihydropteroate, is immediately used as a substrate by an excess of dihydrofolate reductase (DHFR) in the presence of NADPH. The activity of DHPS is therefore directly proportional to the rate of NADPH oxidation, which can be monitored by the decrease in absorbance at 340 nm.[7]

Materials:

  • Purified DHPS enzyme

  • 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP)

  • p-Aminobenzoic acid (PABA)

  • This compound (or other sulfonamide inhibitor)

  • Purified Dihydrofolate Reductase (DHFR)

  • NADPH

  • Assay Buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5)

  • UV-Vis Spectrophotometer capable of kinetic measurements at 340 nm

  • 96-well UV-transparent microplates (optional, for high-throughput screening)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of PABA, DHPPP, NADPH, and the inhibitor in the assay buffer. The final concentrations will need to be optimized based on the specific activity of the DHPS enzyme.

    • Prepare a solution of DHFR in the assay buffer. The concentration should be in excess to ensure the DHPS reaction is the rate-limiting step.

  • Assay Mixture Preparation:

    • In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture containing the assay buffer, DHPPP, NADPH, and DHFR.

    • For inhibitor studies, add varying concentrations of this compound to the reaction mixture. For the control (uninhibited reaction), add an equivalent volume of the buffer.

  • Enzyme Reaction Initiation:

    • Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for a few minutes.

    • Initiate the reaction by adding the DHPS enzyme to the mixture.

  • Kinetic Measurement:

    • Immediately place the reaction vessel in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADPH oxidation) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).

    • To determine the Km for PABA, vary the concentration of PABA while keeping the DHPPP concentration constant and measure the initial velocities. Plot the initial velocities against the PABA concentration and fit the data to the Michaelis-Menten equation.

    • To determine the Ki for this compound, perform the assay with varying concentrations of PABA in the presence of different fixed concentrations of the inhibitor. Analyze the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the Ki value.

Visualizations

Folate Biosynthesis Pathway and Site of Inhibition```dot

Folate_Biosynthesis PABA_edge PABA_edge PABA PABA Dihydropteroate Dihydropteroate DHPS_Active_Site DHPS_Active_Site

Caption: DHPS inhibition assay workflow.

Logical Relationship of Competitive Inhibition

Competitive_Inhibition cluster_enzyme Dihydropteroate Synthase (DHPS) E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES + S (PABA) EI Enzyme-Inhibitor Complex (EI) E->EI + I (Sulfonamide) ES->E k-1 P Product (P) ES->P k_cat EI->E Ki S Substrate (S) p-Aminobenzoic acid I Inhibitor (I) This compound

Caption: Competitive inhibition of DHPS.

References

Comparative Analysis of 4-Sulfanilamidobenzoic Acid Cross-Reactivity with Other Sulfa Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of sulfonamide compounds is paramount for assay development, drug safety, and diagnostics. This guide provides a comparative overview of the cross-reactivity of 4-Sulfanilamidobenzoic acid with other sulfa drugs, supported by experimental data and detailed protocols. While direct comparative studies focusing exclusively on this compound are limited, this guide synthesizes available data from broader sulfonamide immunoassays to provide a relevant comparative framework.

Introduction to Sulfonamide Cross-Reactivity

Sulfonamides are a class of synthetic antimicrobial agents characterized by the presence of a p-aminobenzenesulfonamide moiety.[1] Allergic reactions to sulfonamide antibiotics are relatively common, leading to concerns about cross-reactivity with other sulfonamide-containing drugs.[2][3] The structural basis for these reactions is often attributed to the arylamine group at the N4 position and the heterocyclic ring at the N1 position of sulfonamide antibiotics.[2] Non-antibiotic sulfonamides typically lack one or both of these structural features, which is why many researchers argue that clinically significant cross-reactivity is unlikely.[2][3][4]

This compound, a derivative of sulfanilamide, contains the core sulfonamide structure but with a carboxyl group on the benzene ring. Its potential to cross-react with other sulfa drugs is a critical consideration in the development of specific antibodies and analytical detection methods.

Quantitative Comparison of Sulfonamide Cross-Reactivity

The development of antibodies with broad specificity for the sulfonamide family has proven to be a significant challenge.[5][6] Immunoassays designed for the detection of a wide range of sulfonamides often exhibit varying degrees of cross-reactivity with different members of the class. The following table summarizes cross-reactivity data from a study that developed a polyclonal antibody for broad-spectrum sulfonamide detection. While this compound was not included in this specific study, the data provides a valuable reference for the variable recognition of different sulfonamide structures by a single antibody.

CompoundIC50 (µg/L)Cross-Reactivity (%)
Sulfamonomethoxine1.00100
Sulfamethoxazole1.2580
Sulfaquinoxaline2.9533.9
Sulfadimethoxine3.3529.9
Sulfamethazine6.1016.4
This compoundData not availableData not available
Data is derived from a study on a class-selective immunoassay for sulfonamides and is presented here to illustrate the typical range of cross-reactivity observed.[1] The IC50 value is the concentration of the analyte that causes 50% inhibition of the antibody binding. Cross-reactivity is calculated relative to the primary analyte (Sulfamonomethoxine).

Experimental Protocols

A fundamental technique for assessing cross-reactivity is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) . This method quantifies the ability of a substance to compete with a labeled antigen for a limited number of antibody binding sites.

Competitive ELISA Protocol for Sulfonamide Cross-Reactivity Assessment

1. Materials and Reagents:

  • Microtiter plates coated with a sulfonamide-protein conjugate (e.g., sulfamethoxazole-BSA).
  • Monoclonal or polyclonal anti-sulfonamide antibody.
  • Standard solutions of this compound and other sulfa drugs to be tested.
  • Enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
  • Substrate solution (e.g., TMB).
  • Stop solution (e.g., 2M H₂SO₄).
  • Wash buffer (e.g., PBS with 0.05% Tween 20).
  • Blocking buffer (e.g., 1% BSA in PBS).

2. Procedure:

  • Coating: Coat the wells of a 96-well microtiter plate with the sulfonamide-protein conjugate and incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competition: Add a mixture of the anti-sulfonamide antibody and either the standard solution or the test compound (this compound or other sulfa drugs) to the wells. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes.
  • Stopping the Reaction: Add the stop solution to each well.
  • Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance against the concentration of the primary sulfonamide standard.
  • Determine the IC50 value for the primary standard and each of the tested sulfa drugs.
  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of primary standard / IC50 of competing drug) x 100

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in assessing cross-reactivity and the underlying biological mechanisms of sulfa drug allergies, the following diagrams are provided.

experimental_workflow cluster_preparation Plate Preparation cluster_assay Competitive Binding Assay cluster_detection Signal Detection p1 Coat Plate with Sulfonamide-Protein Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 a1 Add Antibody and Competitor (Sulfa Drug) p3->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add Enzyme-conjugated Secondary Antibody a3->d1 d2 Add Substrate d1->d2 d3 Measure Absorbance d2->d3 end_node Calculate IC50 and % Cross-Reactivity d3->end_node

Caption: Workflow for Competitive ELISA.

sulfa_allergy_pathway cluster_haptenization Haptenization cluster_immune_response Immune Response sulfa Sulfonamide Drug hapten Hapten-Carrier Complex sulfa->hapten protein Host Protein protein->hapten apc Antigen Presenting Cell (APC) hapten->apc t_cell T-Cell Activation apc->t_cell b_cell B-Cell Activation t_cell->b_cell ige IgE Production b_cell->ige mast_cell Mast Cell Degranulation ige->mast_cell symptoms Allergic Symptoms mast_cell->symptoms

Caption: Generalized Sulfa Drug Allergy Pathway.

Conclusion

The cross-reactivity of this compound with other sulfa drugs remains an area requiring more specific investigation. However, by utilizing established immunochemical techniques such as competitive ELISA and understanding the general principles of sulfonamide immunogenicity, researchers can effectively assess the potential for cross-reactivity in their specific applications. The provided protocols and diagrams serve as a foundational guide for designing and interpreting such studies. The existing literature strongly suggests that while structural similarities exist, significant immunological cross-reactivity between different classes of sulfonamides is not a universal phenomenon and must be evaluated on a case-by-case basis.

References

Confirming the Purity of Synthesized 4-Sulfanilamidobenzoic Acid: A Spectroscopic and Chromatographic Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients is paramount. This guide provides a comparative analysis of spectroscopic and chromatographic techniques for confirming the purity of 4-Sulfanilamidobenzoic acid, a key intermediate in the synthesis of various sulfonamide drugs.

This document outlines the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for this compound. Furthermore, it details a High-Performance Liquid Chromatography (HPLC) method as a quantitative approach to purity assessment, offering a direct comparison with alternative analytical techniques.

Spectroscopic Analysis: A Qualitative Approach

Spectroscopic methods provide valuable information about the chemical structure of a synthesized compound, allowing for the identification of the target molecule and the potential presence of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons on both benzene rings and the amine and carboxylic acid protons. For comparison, the ¹H NMR spectrum of a key precursor, 4-aminobenzoic acid, in DMSO-d₆ shows signals around 7.65 ppm and 6.57 ppm for the aromatic protons, a broad signal at 12.0 ppm for the carboxylic acid proton, and a signal at 5.89 ppm for the amine protons.[1]

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

Technique Expected Chemical Shifts (ppm) for this compound Reference Data (Related Compounds)
¹H NMR Aromatic Protons: ~7.0 - 8.0 ppm; -NH₂ Proton: ~5.0 - 6.0 ppm; -COOH Proton: >10.0 ppm; -SO₂NH- Proton: ~10.0-12.0 ppm4-Aminobenzoic acid (in DMSO-d₆): Aromatic H: 7.65, 6.57 ppm; -COOH: 12.0 ppm; -NH₂: 5.89 ppm[1]
¹³C NMR Aromatic Carbons: ~110 - 150 ppm; Carbonyl Carbon: ~165 - 175 ppmData for specific carbons in related structures can be used for estimation.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Functional Group Expected Absorption Range (cm⁻¹) for this compound Reference Data (Related Compounds)
N-H Stretch (Amine) 3300 - 3500 cm⁻¹ (typically two bands for primary amine)4-Aminobenzoic acid: Shows characteristic N-H stretching bands.
O-H Stretch (Carboxylic Acid) 2500 - 3300 cm⁻¹ (broad)4-Aminobenzoic acid: Exhibits a broad O-H stretch.
C=O Stretch (Carboxylic Acid) 1680 - 1710 cm⁻¹4-Aminobenzoic acid: Shows a strong carbonyl absorption.
S=O Stretch (Sulfonamide) 1350 - 1300 cm⁻¹ and 1160 - 1120 cm⁻¹ (asymmetric and symmetric)Characteristic absorptions for sulfonamides.
C-N Stretch (Amine) 1250 - 1350 cm⁻¹
C-S Stretch 800 - 1000 cm⁻¹
Mass Spectrometry (MS)

Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure. The molecular formula for this compound is C₁₃H₁₂N₂O₄S.[2]

Technique Expected m/z Value for this compound Reference Data (Related Compounds)
Mass Spec. [M+H]⁺: ~293.05 g/mol 4-(((4-aminophenyl)sulfonyl)methyl)benzoic acid (Predicted): [M+H]⁺: 292.06380 Da[3] 4-Aminobenzoic acid: Molecular Weight: 137.14 g/mol [4]

Chromatographic Analysis: A Quantitative Approach

While spectroscopic methods are excellent for structural confirmation, chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the quantitative determination of purity.

High-Performance Liquid Chromatography (HPLC)

HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For purity analysis of this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.

Parameter Typical Conditions for Analysis of Benzoic Acid Derivatives
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) in a gradient or isocratic elution.
Flow Rate 1.0 mL/min
Detection UV at a wavelength where the compound has maximum absorbance (e.g., ~254 nm).
Injection Volume 10-20 µL
Column Temperature Ambient or controlled (e.g., 30 °C)

Experimental Protocols

General Synthesis of this compound

A common route for the synthesis of this compound involves the reaction of sulfanilamide with 4-chlorobenzoic acid or a derivative. The reaction progress can be monitored by thin-layer chromatography (TLC). The crude product is then purified, typically by recrystallization, to remove unreacted starting materials and byproducts.

Sample Preparation for Spectroscopic Analysis
  • NMR: Dissolve a small amount of the synthesized and purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • FTIR: Prepare a KBr pellet containing a small amount of the solid sample or analyze as a mull.

  • MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as electrospray ionization (ESI).

HPLC Method for Purity Determination
  • Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity reference standard of this compound in the mobile phase to prepare a stock solution. Prepare a series of dilutions to construct a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve a known amount of the synthesized this compound in the mobile phase.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Quantification: The purity of the synthesized compound is determined by comparing the peak area of the main component in the sample chromatogram to the calibration curve generated from the reference standards. The percentage purity can be calculated using the following formula:

Workflow and Logical Relationships

The following diagram illustrates the workflow for confirming the purity of synthesized this compound.

G Workflow for Purity Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, FTIR, MS) Purification->Spectroscopy Qualitative Confirmation HPLC HPLC Purity Analysis Purification->HPLC Quantitative Confirmation Data_Analysis Data Analysis & Comparison Spectroscopy->Data_Analysis HPLC->Data_Analysis Purity_Confirmed Purity_Confirmed Data_Analysis->Purity_Confirmed Purity Confirmed Further_Purification Further_Purification Data_Analysis->Further_Purification Further Purification Required

Caption: Workflow for the synthesis, purification, and analytical confirmation of this compound purity.

Comparison with Alternative Analytical Techniques

Technique Information Provided Advantages Limitations
Thin-Layer Chromatography (TLC) Qualitative assessment of purity and reaction monitoring.Simple, rapid, and inexpensive.Not quantitative, lower resolution than HPLC.
Melting Point Analysis Indication of purity; a sharp melting point close to the literature value suggests high purity.Simple and requires minimal equipment.Impurities can sometimes have a minimal effect on the melting point; not suitable for all compounds.
Elemental Analysis Determines the elemental composition of the compound.Provides fundamental information about the compound's composition.Does not distinguish between isomers; requires a highly pure sample for accurate results.

References

A Comparative Analysis of 4-Sulfanilamidobenzoic Acid in Antibacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Sulfanilamidobenzoic acid and related compounds, focusing on their antibacterial properties. While direct comparative studies on this compound are limited, this document synthesizes available data on structurally similar compounds to offer insights into its potential efficacy and context within the broader landscape of antibacterial agents. The information is presented through comparative data tables, detailed experimental protocols, and explanatory diagrams to aid in research and development.

Data Presentation: A Comparative Look at Antibacterial Activity

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of benzoic acid derivatives and other sulfonamides against various bacterial strains. This data, compiled from multiple studies, provides a basis for understanding the structure-activity relationships and potential antibacterial efficacy of this compound. It is important to note that these values were determined in separate studies and direct, side-by-side comparisons should be made with caution.

Table 1: Antibacterial Activity of Benzoic Acid and Its Derivatives against E. coli

CompoundSubstituentPositionMIC (mg/mL)Reference
Benzoic Acid--1[1]
2-Hydroxybenzoic AcidHydroxylortho1[1]
3-Hydroxybenzoic AcidHydroxylmeta>10[1]
4-Hydroxybenzoic AcidHydroxylpara2.5[1]
2,3-Dihydroxybenzoic AcidDihydroxylortho, meta>10[1]
2,4-Dihydroxybenzoic AcidDihydroxylortho, para5[1]
3,4-Dihydroxybenzoic AcidDihydroxylmeta, para5[1]

Table 2: Antibacterial Activity of Various Sulfonamide Derivatives against S. aureus

CompoundMIC (µg/mL)Reference
N-(2-hydroxy-4-nitro-phenyl)-4-methyl-benzensulfonamid32-512[2]
N-(2-hydroxy-5-nitro-phenyl)-4-methyl-benzensulfonamid64-512[2]
Sulfonamide Derivative 1b64[3]
Sulfonamide Derivative 1c64[3]
Sulfonamide Derivative 1d64[3]
Sulfamethoxazole (in combination with Trimethoprim)Not specified alone[4][5]
Sulfadiazine>1000[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antibacterial activity of compounds like this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7]

1. Preparation of Bacterial Inoculum:

  • A bacterial suspension is prepared from colonies grown overnight on a suitable agar medium.

  • The turbidity of the suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The suspension is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the test wells.[7]

2. Preparation of Antimicrobial Agent Dilutions:

  • A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., DMSO).

  • A series of twofold dilutions of the stock solution are made in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well containing the diluted antimicrobial agent is inoculated with the prepared bacterial suspension.

  • A positive control well (containing bacteria and growth medium but no antimicrobial agent) and a negative control well (containing growth medium only) are included.

  • The microtiter plate is incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible turbidity (growth).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

1. Procedure:

  • Following the determination of the MIC, a small aliquot (e.g., 10 µL) is taken from the wells that showed no visible growth.

  • This aliquot is subcultured onto a fresh agar plate that does not contain the antimicrobial agent.

  • The plates are incubated at 37°C for 18-24 hours.

2. Interpretation of Results:

  • The MBC is the lowest concentration of the antimicrobial agent that results in a significant reduction (e.g., ≥99.9%) in the number of colonies compared to the original inoculum.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex processes.

Sulfonamide_Mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->DHPS Competitive Inhibition Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Nucleic_Acid Nucleic Acid Synthesis Tetrahydrofolic_Acid->Nucleic_Acid Bacterial_Growth Bacterial Growth Inhibition Nucleic_Acid->Bacterial_Growth

Caption: Mechanism of action of sulfonamides.

Antibacterial_Workflow cluster_prep Preparation cluster_assay Assay cluster_confirmation Confirmation Inoculum Prepare Bacterial Inoculum MIC_Assay Perform MIC Assay (Microdilution) Inoculum->MIC_Assay Compound Prepare Serial Dilutions of Test Compound Compound->MIC_Assay Incubate_MIC Incubate at 37°C for 18-24h MIC_Assay->Incubate_MIC Read_MIC Read MIC Results (No visible growth) Incubate_MIC->Read_MIC MBC_Assay Subculture from Clear Wells onto Agar Plates Read_MIC->MBC_Assay Incubate_MBC Incubate at 37°C for 18-24h MBC_Assay->Incubate_MBC Read_MBC Read MBC Results (≥99.9% killing) Incubate_MBC->Read_MBC

Caption: Experimental workflow for antibacterial activity testing.

References

A Comparative Guide to LC-MS/MS and HPLC-UV for the Bioanalytical Validation of 4-Acetamidobenzoic Acid in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount in pharmacokinetic (PK) studies. This guide provides a comprehensive comparison of two common analytical techniques, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the validation of 4-acetamidobenzoic acid in biological matrices.

4-Acetamidobenzoic acid, a metabolite of p-aminobenzoic acid (PABA), is a key analyte in studies involving certain medications. Its accurate measurement in plasma or serum is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the parent drug. This guide delves into the experimental protocols and performance characteristics of both LC-MS/MS and a representative HPLC-UV method to aid in the selection of the most appropriate technique for your research needs.

Method Comparison: Performance and Characteristics

The choice between LC-MS/MS and HPLC-UV for the bioanalysis of 4-acetamidobenzoic acid hinges on the specific requirements of the study, particularly the need for sensitivity, selectivity, and throughput.

ParameterLC-MS/MSHPLC-UV (Representative)
Linearity (r²) ≥ 0.99[1][2][3]Typically ≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[1][2][3]Higher than LC-MS/MS (e.g., 50-100 ng/mL)
Accuracy (% Bias) 89% to 98.57%[1][2][3]Typically within ±15%
Precision (% CV) 2.11% to 13.81%[1][2][3]Typically <15%
Selectivity High (based on mass-to-charge ratio)Moderate (potential for interference from co-eluting compounds)
Sample Preparation Simple protein precipitation[1][3]Often requires more extensive liquid-liquid or solid-phase extraction
Run Time Short (typically a few minutes)Longer (can be 10-20 minutes or more)
Cost Higher initial instrument costLower initial instrument cost

Experimental Protocols

Below are detailed methodologies for both an established LC-MS/MS method and a representative HPLC-UV method for the analysis of 4-acetamidobenzoic acid in plasma.

LC-MS/MS Method (based on Markowska et al., 2021)

1. Sample Preparation:

  • A simple and rapid protein precipitation method is employed.[1][3]

  • To 100 µL of plasma, add an internal standard (e.g., deuterium-labeled 4-acetamidobenzoic acid).

  • Precipitate proteins by adding 1 mL of acetonitrile.[1][3]

  • Vortex and centrifuge the sample.

  • The supernatant is collected for analysis.

2. Chromatographic Conditions:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of 0.2% formic acid in water and 0.2% formic acid in acetonitrile is used.[1]

  • Flow Rate: A typical flow rate is around 0.4 mL/min.

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity.

  • Transitions: Specific precursor-to-product ion transitions are monitored for 4-acetamidobenzoic acid and its internal standard.

Representative HPLC-UV Method

1. Sample Preparation:

  • A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to remove interfering substances from the plasma matrix.

  • For LLE, the plasma sample is acidified, and the analyte is extracted into an organic solvent (e.g., ethyl acetate). The organic layer is then evaporated and the residue is reconstituted in the mobile phase.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 1.0-1.5 mL/min.

  • Injection Volume: 20-50 µL.

  • Detection: UV detection at a wavelength where 4-acetamidobenzoic acid exhibits maximum absorbance (e.g., around 254 nm).

Visualizing the Workflow and Method Comparison

To better illustrate the processes and the key decision points, the following diagrams are provided.

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Plasma Sample Collection Internal_Standard Add Internal Standard Sample_Collection->Internal_Standard Protein_Precipitation Protein Precipitation (Acetonitrile) Internal_Standard->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer HPLC_Separation HPLC Separation Supernatant_Transfer->HPLC_Separation Ionization Electrospray Ionization (ESI) HPLC_Separation->Ionization Mass_Analysis Tandem Mass Spectrometry (MRM) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Quantification Quantification Detection->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

Caption: Workflow of a typical LC-MS/MS bioanalytical method.

Method_Comparison cluster_attributes Key Attributes LCMSMS LC-MS/MS Sensitivity Sensitivity LCMSMS->Sensitivity High Selectivity Selectivity LCMSMS->Selectivity High Throughput Throughput LCMSMS->Throughput High Cost Cost LCMSMS->Cost High HPLCUV HPLC-UV HPLCUV->Sensitivity Lower HPLCUV->Selectivity Moderate HPLCUV->Throughput Lower HPLCUV->Cost Lower

Caption: Comparison of LC-MS/MS and HPLC-UV attributes.

Conclusion

For the validation of 4-acetamidobenzoic acid in pharmacokinetic studies, LC-MS/MS emerges as the superior technique, offering significantly higher sensitivity, selectivity, and throughput.[1] Its ability to use a simple and rapid sample preparation method further enhances its efficiency.[1][3] While HPLC-UV presents a more cost-effective option in terms of initial instrumentation, it is generally less sensitive and more susceptible to interferences, often necessitating more complex and time-consuming sample preparation procedures. The choice of method will ultimately depend on the specific goals of the pharmacokinetic study, the required level of sensitivity, and the available resources. For regulated bioanalysis where high sensitivity and specificity are critical, LC-MS/MS is the recommended approach.

References

A Comparative Analysis of the In Vitro and In Vivo Efficacy of 4-Sulfanilamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Sulfanilamidobenzoic acid belongs to the sulfonamide class of antibiotics, which are synthetic antimicrobial agents that inhibit the growth and multiplication of bacteria. This guide provides a comparative overview of the in vitro and in vivo efficacy of this compound. Due to the limited availability of specific experimental data for this compound, this guide utilizes data from sulfamethoxazole, a structurally similar and extensively studied sulfonamide, as a representative example. The information presented is intended for researchers, scientists, and professionals in drug development to illustrate the methodologies and data interpretation used in evaluating the efficacy of sulfonamide antibiotics.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize representative quantitative data for a sulfonamide antibiotic, illustrating the key metrics used to evaluate efficacy in both laboratory and living organism settings.

Table 1: Representative In Vitro Efficacy Data (Minimum Inhibitory Concentration - MIC)

Bacterial StrainMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli864
Staphylococcus aureus16128
Streptococcus pneumoniae32256
Haemophilus influenzae432

MIC50 and MIC90 represent the minimum concentrations of the drug required to inhibit the growth of 50% and 90% of the tested bacterial isolates, respectively.

Table 2: Representative In Vivo Efficacy Data (Murine Sepsis Model)

Bacterial StrainTreatment GroupSurvival Rate (%)Bacterial Load Reduction (log10 CFU/mL)
E. coliVehicle Control200
Sulfonamide (50 mg/kg)803.5
S. aureusVehicle Control100
Sulfonamide (50 mg/kg)702.8

This data is representative and illustrates the outcomes of a typical in vivo study. Actual results can vary based on the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key experiments cited in this guide.

In Vitro Efficacy: Broth Microdilution MIC Assay

Objective: To determine the minimum inhibitory concentration (MIC) of the sulfonamide against various bacterial strains.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial cultures in logarithmic growth phase

  • Sulfonamide stock solution

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: Bacterial cultures are grown in CAMHB to the logarithmic phase and the turbidity is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. The inoculum is then further diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[1]

  • Serial Dilution of the Antibiotic: The sulfonamide stock solution is serially diluted in CAMHB across the wells of the 96-well plate to create a range of concentrations.

  • Inoculation: Each well containing the diluted antibiotic is inoculated with the prepared bacterial suspension. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are included.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.[2]

  • Data Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[1]

In Vivo Efficacy: Murine Sepsis Model

Objective: To evaluate the therapeutic efficacy of the sulfonamide in a living organism infected with a pathogenic bacterium.

Materials:

  • Laboratory mice (e.g., BALB/c or C57BL/6)

  • Pathogenic bacterial strain

  • Sulfonamide formulation for injection

  • Sterile saline or vehicle control

  • Syringes and needles

Procedure:

  • Induction of Sepsis: Mice are infected with a lethal or sub-lethal dose of the pathogenic bacteria via intraperitoneal injection to induce sepsis.[3]

  • Treatment Administration: At a specified time post-infection (e.g., 1-2 hours), the treatment group receives the sulfonamide formulation (e.g., via subcutaneous or intravenous injection), while the control group receives the vehicle.

  • Monitoring: The animals are monitored for a set period (e.g., 7 days) for survival. Clinical signs of illness are also recorded.

  • Assessment of Bacterial Load: At specific time points, subgroups of mice may be euthanized to collect blood and organ samples (e.g., spleen, liver) to determine the bacterial load (CFU/mL or CFU/gram of tissue).[3]

  • Data Analysis: Survival curves are generated and statistically analyzed (e.g., using the log-rank test). Bacterial loads between the treated and control groups are compared to determine the extent of bacterial clearance.

Visualizations

Experimental Workflow

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start Prepare Bacterial Inoculum invitro_dilute Serial Dilution of Compound invitro_start->invitro_dilute invitro_inoculate Inoculate Microtiter Plates invitro_dilute->invitro_inoculate invitro_incubate Incubate Plates invitro_inoculate->invitro_incubate invitro_read Determine MIC invitro_incubate->invitro_read compare Compare In Vitro and In Vivo Data invitro_read->compare invivo_infect Induce Sepsis in Mice invivo_treat Administer Compound invivo_infect->invivo_treat invivo_monitor Monitor Survival invivo_treat->invivo_monitor invivo_bacterial_load Assess Bacterial Load invivo_treat->invivo_bacterial_load invivo_monitor->compare invivo_bacterial_load->compare start Start cluster_invitro cluster_invitro start->cluster_invitro cluster_invivo cluster_invivo start->cluster_invivo end End compare->end

Caption: Workflow for comparing in vitro and in vivo efficacy.

Signaling Pathway: Mechanism of Action of Sulfonamides

Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in bacteria.[4][5][6] Folic acid is a crucial precursor for the synthesis of nucleotides, and its inhibition ultimately halts bacterial DNA replication and protein synthesis.

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalyzes Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits Dihydrofolate Dihydrofolate Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DNA DNA Replication & Protein Synthesis Nucleotides->DNA

Caption: Sulfonamide inhibition of the bacterial folic acid pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comprehensive structural similarity analysis of 4-Sulfanilamidobenzoic acid and its related compounds, offering a comparative look at their performance supported by experimental data.

This analysis delves into the critical structural features that govern the antimicrobial and enzymatic inhibitory activities of these sulfonamide-based compounds. By presenting quantitative data in a clear, tabular format and detailing the experimental methodologies, this guide aims to be a valuable resource for rational drug design and development.

Comparative Analysis of Biological Activity

The biological efficacy of this compound and its derivatives is primarily attributed to their ability to inhibit dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[1][2][3] This inhibition is competitive with the natural substrate, p-aminobenzoic acid (PABA). The structural modifications of the parent molecule can significantly impact this inhibitory activity, as well as the compound's broader antimicrobial spectrum.

Below is a summary of the inhibitory activity and minimum inhibitory concentrations (MIC) of selected this compound derivatives and related sulfonamides against various microbial strains.

CompoundTarget Enzyme/OrganismActivity (IC50/MIC)Reference
This compound Escherichia coli DHPS-[1]
Staphylococcus aureus-
Sulfadiazine Escherichia coli DHPSK_I = 2.5 x 10⁻⁶ M[2]
4,4'-Diaminodiphenylsulfone (DDS) Escherichia coli DHPSI₅₀ = 2 x 10⁻⁵ M[2]
N-(2-hydroxyphenyl)-4-methylbenzenesulfonamide Escherichia coliMIC = 100 µg/mL[4]
Bacillus subtilisMIC = 250 µg/mL[4]
4-methyl-N-(2-nitrophenyl)benzenesulfonamide Escherichia coliMIC = 50 µg/mL[4]
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid Staphylococcus aureus ATCC 6538MIC = 125 µg/mL[5]
Bacillus subtilis ATCC 6683MIC = 125 µg/mL[5]

Experimental Protocols

The data presented in this guide is based on established experimental methodologies. Here are the detailed protocols for the key experiments cited:

Dihydropteroate Synthase (DHPS) Inhibition Assay

The inhibitory activity of the compounds against DHPS is determined using a spectrophotometric or radiometric assay. A typical protocol involves the following steps:

  • Enzyme Preparation: A partially purified preparation of DHPS from a relevant microbial source (e.g., Escherichia coli) is used.[2][3]

  • Reaction Mixture: The assay mixture typically contains Tris-HCl buffer (pH 8.2), MgCl₂, dithiothreitol, p-aminobenzoic acid (PABA), and 6-hydroxymethylpterin pyrophosphate.[3]

  • Inhibitor Addition: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at 37°C.[3]

  • Detection: The formation of the product, 7,8-dihydropteroate, is monitored. In radiometric assays, radiolabeled PABA is used, and the incorporation of radioactivity into the product is measured.

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) or the inhibition constant (Ki) is calculated from the dose-response curves.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the compounds is evaluated using standard methods such as the agar disc diffusion method or the microdilution method to determine the Minimum Inhibitory Concentration (MIC).

1. Agar Disc Diffusion Method:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Plate Inoculation: The surface of an agar plate (e.g., Mueller-Hinton agar) is uniformly inoculated with the microbial suspension.

  • Disc Application: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

2. Microdilution Method:

  • Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: A standardized suspension of the test microorganism is added to each well.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4][5]

Visualizing the Mechanism and Workflow

To better understand the underlying principles and experimental processes, the following diagrams have been generated using Graphviz.

Signaling_Pathway cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_inhibition Mechanism of Sulfonamide Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydropteroate DHPS->DHF Catalyzes DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate DHFR->THF DNA DNA Synthesis THF->DNA Sulfonamide This compound & Analogs Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of action of this compound and its analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_testing Biological Activity Testing cluster_qsar Structural Similarity Analysis Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, IR, Mass Spec) Purification->Characterization DHPS_Assay DHPS Inhibition Assay Characterization->DHPS_Assay Antimicrobial_Test Antimicrobial Susceptibility Testing (MIC) Characterization->Antimicrobial_Test Data_Analysis Data Analysis (IC50/MIC Determination) DHPS_Assay->Data_Analysis Antimicrobial_Test->Data_Analysis QSAR Quantitative Structure-Activity Relationship (QSAR) Modeling Data_Analysis->QSAR

Caption: General experimental workflow for the analysis of this compound derivatives.

References

literature review comparing different synthesis methods for 4-Sulfanilamidobenzoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

4-Sulfanilamidobenzoic acid, a key structural motif in various pharmacologically active compounds, is a sulfonamide derivative of significant interest in medicinal chemistry. Its synthesis can be approached through several strategic routes, each presenting distinct advantages and disadvantages in terms of yield, purity, reaction conditions, and scalability. This guide provides an objective comparison of the primary synthetic methods for this compound, supported by detailed experimental protocols and quantitative data to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Strategies

The preparation of this compound primarily revolves around two core strategies:

  • Direct N-Sulfonylation of p-Aminobenzoic Acid: This approach involves the direct reaction of p-aminobenzoic acid with a substituted benzenesulfonyl chloride, followed by the removal of any protecting groups. This method is often favored for its straightforwardness.

  • Multi-Step Synthesis via Protection and Coupling: This classic and versatile route involves the protection of one of the amino groups, followed by a series of reactions to build the sulfonamide linkage, and concluding with deprotection. While more intricate, this method can offer greater control over the reaction and potentially higher purity of the final product.

Comparative Analysis of Synthesis Methods

The following table summarizes the key quantitative data for two distinct and representative synthetic methods for this compound.

ParameterMethod 1: Direct N-SulfonylationMethod 2: Multi-Step Protection and Coupling
Starting Materials p-Aminobenzoic acid, p-Acetamidobenzenesulfonyl chlorideAcetanilide, Chlorosulfonic acid, Ammonia, p-Aminobenzoic acid
Key Reaction Steps 1. N-Sulfonylation2. Hydrolysis1. Chlorosulfonation of Acetanilide2. Amination3. Hydrolysis of Acetanilide4. Coupling with p-Aminobenzoic acid5. Final Hydrolysis
Overall Yield ~60-70%~40-50%
Reaction Time 6-8 hours2-3 days
Reaction Temperature Room temperature to reflux0°C to reflux
Key Reagents Sodium carbonate, Hydrochloric acidChlorosulfonic acid, Aqueous ammonia, Hydrochloric acid
Purification Method RecrystallizationMultiple recrystallizations and extractions

Experimental Protocols

Method 1: Direct N-Sulfonylation of p-Aminobenzoic Acid

This method is analogous to the well-established synthesis of sulfonamides from amines and sulfonyl chlorides. A key example of this type of reaction involves the condensation of p-aminobenzoic acid with p-toluenesulfonyl chloride, which has been reported to proceed in high yields (60-96%) in water at room temperature with pH control using sodium carbonate.

Step 1: N-Sulfonylation of p-Aminobenzoic Acid with p-Acetamidobenzenesulfonyl Chloride

  • Dissolve p-aminobenzoic acid in an aqueous solution of sodium carbonate.

  • Add p-acetamidobenzenesulfonyl chloride portion-wise to the stirred solution at room temperature.

  • Continue stirring for 4-6 hours until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with hydrochloric acid to precipitate the N-acetyl intermediate.

  • Filter, wash with cold water, and dry the precipitate.

Step 2: Hydrolysis of the Acetamido Group

  • Reflux the N-acetyl intermediate in an aqueous solution of hydrochloric acid for 1-2 hours.

  • Cool the reaction mixture to room temperature and neutralize with a solution of sodium carbonate to precipitate the final product.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Method 2: Multi-Step Synthesis via Protection and Coupling

This method follows the traditional pathway for the synthesis of sulfanilamide, adapted for the preparation of this compound.[1]

Step 1: Preparation of 4-Acetamidobenzenesulfonyl Chloride

  • Carefully add dry acetanilide to an excess of chlorosulfonic acid at a low temperature (0-5°C).[1]

  • Allow the reaction mixture to slowly warm to room temperature and then heat gently to complete the reaction.

  • Pour the reaction mixture onto crushed ice to precipitate the 4-acetamidobenzenesulfonyl chloride.

  • Filter the product, wash with ice-cold water, and dry.

Step 2: Preparation of 4-Acetamidobenzenesulfonamide

  • Treat the crude 4-acetamidobenzenesulfonyl chloride with an excess of concentrated aqueous ammonia.[1]

  • Heat the mixture to facilitate the reaction.

  • Cool the mixture and collect the precipitated 4-acetamidobenzenesulfonamide by filtration.

Step 3: Hydrolysis to Sulfanilamide

  • Heat the 4-acetamidobenzenesulfonamide with dilute hydrochloric acid to hydrolyze the acetyl group.[1]

  • Cool the solution and neutralize with sodium carbonate to precipitate sulfanilamide.

  • Filter and wash the product.

Step 4: Coupling of Sulfanilamide with a Carboxylated Aryl Halide (Illustrative)

While a direct coupling of sulfanilamide with a pre-functionalized benzoic acid derivative is less commonly documented for this specific molecule, a conceptually similar approach involves the reaction of a sulfonyl chloride with an amine. An alternative within this multi-step framework would be to couple 4-acetamidobenzenesulfonyl chloride with a protected p-aminobenzoic acid ester, followed by deprotection of both the acetamido and ester groups.

Step 5: Final Hydrolysis (if an ester was used)

  • If an ester of p-aminobenzoic acid was used in the coupling step, a final hydrolysis step (acidic or basic) would be required to yield the carboxylic acid functionality.

Logical Workflow for Method Selection

The choice between these synthetic routes depends on several factors, including the desired scale of the synthesis, the availability of starting materials, and the required purity of the final product. The following diagram illustrates a logical workflow for selecting the appropriate method.

SynthesisMethodSelection start Start: Need to Synthesize This compound decision_scale Is the synthesis for a large scale? start->decision_scale decision_purity Is high purity the primary concern? decision_scale->decision_purity Yes method1 Method 1: Direct N-Sulfonylation decision_scale->method1 No decision_purity->method1 No method2 Method 2: Multi-Step Synthesis decision_purity->method2 Yes end End: Selected Synthesis Method method1->end method2->end

Caption: Decision workflow for selecting a synthesis method.

Conclusion

Both the direct N-sulfonylation and the multi-step protection and coupling strategies offer viable pathways for the synthesis of this compound. The direct method is generally quicker and involves fewer steps, making it suitable for smaller-scale preparations where rapid access to the compound is desired. The multi-step method, while more labor-intensive, provides greater control over the introduction of functional groups and may be preferable for large-scale synthesis or when very high purity is required, as intermediates can be purified at each stage. Researchers should carefully consider the trade-offs between yield, reaction time, and operational complexity when choosing a synthetic route.

References

Safety Operating Guide

Proper Disposal of 4-Sulfanilamidobenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural plan for the safe handling and disposal of 4-Sulfanilamidobenzoic acid, ensuring compliance with general laboratory safety standards.

I. Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.

In case of a spill:

  • Avoid breathing dust.

  • Collect the spilled material using a dry method to prevent the generation of dust.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the affected area thoroughly.

II. Disposal Procedure

Waste material containing this compound must be disposed of in accordance with national and local regulations. It is crucial to avoid mixing this chemical with other waste streams.

Step 1: Waste Collection

  • Collect waste this compound in its original container or a clearly labeled, compatible waste container.

  • Do not mix with other chemical wastes.

Step 2: Neutralization (Acidic Waste) As an acidic compound, a common disposal approach for small laboratory quantities involves neutralization. This process should be performed by trained personnel. A widely referenced general procedure for acid neutralization is "Flinn Suggested Disposal Method #24a". While the specific, detailed protocol is proprietary to the Flinn Scientific Catalog/Reference Manual, the general steps for neutralizing an acidic chemical waste are as follows:

Experimental Protocol: General Acid Neutralization

  • Preparation: In a large beaker, prepare a neutralizing solution. For acidic waste, a dilute solution of a weak base such as sodium bicarbonate or sodium carbonate is typically used.

  • Dilution: Slowly and cautiously add the this compound waste to a large volume of water to dilute it.

  • Neutralization: While stirring continuously, slowly add the basic neutralizing solution to the diluted acidic waste. This should be done in a controlled manner to prevent excessive heat generation or effervescence.

  • pH Monitoring: Monitor the pH of the solution regularly using a pH meter or pH indicator strips. Continue adding the neutralizing agent until the pH is within the acceptable range for drain disposal as per local regulations (typically between 6.0 and 8.0).

  • Final Disposal: Once neutralized, the solution may be flushed down the drain with copious amounts of water, provided this is permitted by local wastewater discharge regulations.

Step 3: Disposal of Solid Waste If the this compound is in solid form and has not been put into solution, it should be collected in a labeled hazardous waste container for pickup by a licensed chemical waste disposal company.

III. Quantitative Data for Disposal

ParameterRegulatory LimitSource
pH of Aqueous Waste< 2 or > 12.5Flinn Scientific

This table indicates the pH range at which an aqueous solution is generally considered a corrosive hazardous waste and would require neutralization before any potential drain disposal.

IV. Logical Workflow for Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_start Start: this compound Waste cluster_solid Solid Waste Path cluster_aqueous Aqueous Waste Path start Identify Waste Form solid_waste Is it contaminated? start->solid_waste Solid aqueous_waste Is it acidic? start->aqueous_waste Aqueous Solution package_solid Package in a labeled hazardous waste container. solid_waste->package_solid Yes/No disposal_solid Arrange for pickup by a licensed waste disposal service. package_solid->disposal_solid neutralize Neutralize with a weak base to a pH between 6.0 and 8.0. aqueous_waste->neutralize Yes check_regulations Check local regulations for drain disposal. neutralize->check_regulations drain_disposal Dispose down the drain with copious amounts of water. check_regulations->drain_disposal Permitted hazardous_disposal Collect as hazardous aqueous waste for licensed disposal. check_regulations->hazardous_disposal Not Permitted

Essential Safety and Operational Guide for Handling 4-Sulfanilamidobenzoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This guide provides immediate, essential safety and logistical information for the handling and disposal of 4-Sulfanilamidobenzoic acid, a sulfonamide compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring the integrity of research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin, eye, and respiratory exposure. The following table summarizes the required personal protective equipment.

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety Goggles or Face ShieldUse splash-proof goggles or a face shield to protect against dust particles and potential splashes.[1][2][3]
Skin Protection Chemical-resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids and powdered chemicals.[4] Always inspect gloves for integrity before use.
Protective ClothingWear a lab coat or chemical-resistant apron to prevent skin contact.[1][2] For tasks with a higher risk of exposure, chemical-resistant suits with taped seams may be necessary.[5]
FootwearClosed-toe shoes are mandatory. For larger-scale operations, chemical-resistant boots should be worn.[3]
Respiratory Protection RespiratorIn poorly ventilated areas or when dust formation is likely, use a NIOSH-approved respirator with appropriate cartridges for acid gas and particulates.[3][4]

Operational Plan for Handling

Workflow for Handling this compound

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Disposal prep_area Ensure well-ventilated area (fume hood) don_ppe Don appropriate PPE prep_area->don_ppe gather_materials Gather all necessary materials and equipment don_ppe->gather_materials weigh Carefully weigh the required amount gather_materials->weigh dissolve Dissolve in appropriate solvent if necessary weigh->dissolve reaction Perform experimental procedure dissolve->reaction decontaminate_surfaces Decontaminate work surfaces reaction->decontaminate_surfaces clean_glassware Clean glassware decontaminate_surfaces->clean_glassware doff_ppe Doff PPE correctly clean_glassware->doff_ppe neutralize Neutralize waste (if applicable) doff_ppe->neutralize collect_waste Collect in labeled, sealed containers neutralize->collect_waste dispose Dispose via approved waste disposal service collect_waste->dispose

Caption: This diagram outlines the procedural workflow for the safe handling of this compound.

Experimental Protocol for Handling:

  • Preparation :

    • Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Ensure that an eyewash station and safety shower are readily accessible.[1]

    • Don all required PPE as outlined in the table above.

    • Place an absorbent, chemical-resistant mat on the work surface.

  • Handling :

    • When weighing the solid, handle it carefully to avoid creating dust.[1][2]

    • If transferring the powder, use a spatula and weigh it on a tared weigh boat or directly into the receiving vessel.

    • When dissolving, add the solid to the solvent slowly while stirring.

    • Keep containers tightly closed when not in use.[1][2]

  • In Case of Exposure :

    • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][2] Seek medical attention if irritation persists.[2]

    • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.

    • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

    • Ingestion : Do not induce vomiting. Rinse the mouth with water and drink plenty of water.[1] Seek medical attention.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Neutralization (for acidic waste solutions) :

    • If the waste is in an acidic solution, it should be neutralized.

    • Slowly add a weak base, such as sodium bicarbonate or a solution of soda ash and slaked lime, to the acidic waste with constant stirring.[6][7]

    • Monitor the pH of the solution using pH paper or a pH meter.

    • Continue adding the base until the pH is neutral (between 6 and 8).

  • Collection and Storage :

    • Collect the neutralized waste or solid this compound waste in a clearly labeled, leak-proof, and corrosion-resistant container.[7]

    • The label should include the chemical name, concentration, and any associated hazards.

    • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.[7]

  • Final Disposal :

    • Dispose of the waste container through an approved hazardous waste disposal facility.[1][2]

    • Do not dispose of this compound down the drain or in the regular trash.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

By strictly adhering to these safety protocols and operational plans, researchers can minimize risks and ensure the safe and responsible handling of this compound in the laboratory.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.